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Isodihydroauroglaucin

Cat. No.: B12420345
CAS No.: 74886-31-0
M. Wt: 300.4 g/mol
InChI Key: ZNSOEVHEUKFQSM-YTXTXJHMSA-N
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Description

Isodihydroauroglaucin is a prenylated benzaldehyde derivative belonging to the class of C7-alkylated salicylaldehyde compounds . It is a secondary metabolite isolated from various fungal species, notably from the genus Eurotium , which can be found in sources such as marine sponges and fermented tea like Fuzhuan brick tea . This compound is offered exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .Recent research has identified this compound as a bioactive compound with promising biological activities. In vivo studies using a high-fat diet-induced mouse model have demonstrated its significant hypolipidemic properties. The compound was shown to reduce serum total cholesterol and triglyceride levels, inhibit body weight gain, and suppress the accumulation of fat granules in the liver . These findings highlight its potential as a valuable research tool for investigating metabolic syndrome and related disorders.As part of a family of marine fungal metabolites, this compound and its analogs are also recognized for their antioxidant and radical scavenging properties, which are areas of active scientific exploration . The broad spectrum of biological activities associated with this class of molecules makes this compound a compound of interest for further pharmaceutical and nutraceutical research.Researchers can utilize this high-purity compound for in vitro and in vivo studies aimed at elucidating mechanisms of action, exploring pathways related to lipid metabolism, and evaluating its potential in various biological models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O3 B12420345 Isodihydroauroglaucin CAS No. 74886-31-0

Properties

CAS No.

74886-31-0

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C19H24O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-7,10,12-13,21-22H,8-9,11H2,1-3H3/b5-4+,7-6+

InChI Key

ZNSOEVHEUKFQSM-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/CCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Canonical SMILES

CC=CC=CCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Origin of Product

United States

Foundational & Exploratory

Isodihydroauroglaucin: A Fungal Metabolite with Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Origin, and Biological Significance of Isodihydroauroglaucin

Introduction

This compound is a naturally occurring polyketide metabolite produced by several species of fungi belonging to the genera Aspergillus and Eurotium. First reported in detail in 2002, this compound has garnered interest within the scientific community for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activities of this compound, with a focus on the experimental protocols for its isolation and the elucidation of its biosynthetic pathway.

Discovery and Origin

This compound was identified in a 2002 study by Gawas and colleagues from a marine-derived fungus, Eurotium sp., which was isolated from the leaves of the mangrove plant Porteresia coarctata. Prior to this, related compounds had been reported from terrestrial fungal sources of the same genus. The producing organism, a member of the phylum Ascomycota, thrives in diverse environments, including marine and terrestrial ecosystems. This compound has also been reported in Aspergillus ruber, Aspergillus glaucus, and Aspergillus chevalieri.

Physicochemical Properties

This compound is a benzaldehyde derivative with a distinct chemical structure. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C19H24O3PubChem
Molecular Weight 300.4 g/mol PubChem
IUPAC Name 2-[(3E,5E)-hepta-3,5-dienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehydePubChem
CAS Number 74886-31-0PubChem
XLogP3 5.4PubChem
Appearance Orange Compound

Biosynthesis

The biosynthetic pathway of this compound is believed to be closely related to that of other auroglaucin derivatives, such as flavoglaucin. The biosynthesis originates from a polyketide pathway, a common route for the production of secondary metabolites in fungi. While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively identified, it is hypothesized to involve a polyketide synthase (PKS) enzyme. The general proposed biosynthetic pathway involves the following key steps:

  • Polyketide Chain Assembly: An iterative Type I polyketide synthase catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone.

  • Cyclization and Aromatization: The polyketide chain undergoes cyclization and aromatization to form the core benzaldehyde structure.

  • Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the aromatic ring.

  • Side Chain Modification: Further enzymatic modifications of the polyketide-derived side chain lead to the final structure of this compound.

This compound Biosynthesis Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA + Malonyl-CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Aromatase_Cyclase Aromatase/Cyclase Polyketide Intermediate->Aromatase_Cyclase Aromatic Intermediate Aromatic Intermediate Aromatase_Cyclase->Aromatic Intermediate Prenyltransferase Prenyltransferase Aromatic Intermediate->Prenyltransferase Prenylated Intermediate Prenylated Intermediate Prenyltransferase->Prenylated Intermediate Tailoring_Enzymes Tailoring Enzymes Prenylated Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Isolation Workflow cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Chromatographic Purification Fungal_Culture Cultivation of Eurotium sp. in PDB medium Harvest Harvest mycelium and culture broth Fungal_Culture->Harvest Solvent_Extraction Extraction with ethyl acetate Harvest->Solvent_Extraction Crude_Extract Concentration to yield crude extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica gel column chromatography Crude_Extract->Column_Chromatography Fraction_Collection Elution with a gradient of hexane and ethyl acetate Column_Chromatography->Fraction_Collection TLC_Analysis Thin-layer chromatography (TLC) analysis of fractions Fraction_Collection->TLC_Analysis HPLC_Purification Preparative High-Performance Liquid Chromatography (HPLC) TLC_Analysis->HPLC_Purification Pure_this compound Isolation of pure this compound HPLC_Purification->Pure_this compound

In-Depth Technical Guide: Isodihydroauroglaucin from Eurotium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodihydroauroglaucin, a bioactive secondary metabolite sourced from fungi of the genus Eurotium. The document details its production, isolation, and characterization, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Introduction

This compound is a prenylated benzaldehyde derivative belonging to the class of polyketides, which are synthesized through a combination of the polyketide and terpenoid pathways in fungi.[1][2] First identified in terrestrial and marine-derived Eurotium species, this orange-colored compound is often found alongside other structurally related metabolites such as auroglaucin, tetrahydroauroglaucin, and flavoglaucin.[1][2] The unique chemical structure of this compound and its congeners has drawn interest for their potential biological activities, making them valuable targets for natural product research and drug discovery.

Production of this compound

Fungal Strain and Fermentation

This compound can be reliably produced through the fermentation of Eurotium species. A notable example is the marine sponge-derived fungus Eurotium chevalieri. The following table summarizes the optimized fermentation parameters for the production of this compound and related benzaldehyde derivatives.

ParameterValue/Description
Fungal StrainEurotium chevalieri
Culture MediumPotato Dextrose Broth (PDB) supplemented with 3% NaCl
InoculationTen agar plugs from an actively growing colony per 250 mL flask containing 180 mL of medium
Incubation Temperature24 °C
Agitation120 rpm
Incubation Time14 days
Culture Volume20 x 250 mL Erlenmeyer flasks (total 3.6 L)
Quantitative Production Data

The fermentation of Eurotium chevalieri under the conditions specified above yields a variety of secondary metabolites. The table below presents the quantitative yield for this compound and co-isolated compounds from a 3.6 L culture.

CompoundYield (mg)
This compound 1.2
Dihydroauroglaucin13.5
Tetrahydroauroglaucin17.1
Erythroglaucin1.2
Physcion0.6
Compound 6 (unspecified)2.1

Experimental Protocols

Fermentation of Eurotium chevalieri
  • Strain Preparation: Culture Eurotium chevalieri on Potato Dextrose Agar (PDA) plates until a sufficient mycelial mat has formed.

  • Inoculation: Using a sterile cork borer, cut ten agar plugs from the margin of an actively growing colony. Inoculate each of the twenty 250 mL Erlenmeyer flasks containing 180 mL of sterile Potato Dextrose Broth (PDB) supplemented with 3% NaCl with one agar plug.

  • Incubation: Incubate the flasks in the dark at 24 °C with constant shaking at 120 rpm for 14 days.

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

Extraction and Purification of this compound
  • Biomass Extraction: Freeze-dry the harvested fungal biomass. Suspend the dried biomass in a 1:1 (v/v) solution of ethyl acetate (EtOAc) and dichloromethane (CH₂Cl₂). Homogenize the suspension using an Ultra Turrax homogenizer. Sonicate the sample and filter under vacuum to remove the biomass. Repeat this extraction step three times to maximize the yield of metabolites.

  • Solvent Partitioning: Combine the crude extracts and partition them by dissolving and shaking in a separatory funnel with a 1:1 (v/v) mixture of chloroform (CHCl₃) and water (H₂O). Collect the organic phase and dry it using a rotary evaporator.

  • Purification: Purify the dried organic extract using Ultra-High-Performance Liquid Chromatography (UPLC) equipped with an analytical C-18 column.

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for determining its elemental composition.

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Molecular FormulaC₁₉H₂₅O₃
Pseudomolecular Ion[M+H]⁺
Exact Mass-to-Charge Ratio (m/z)301.1798
NMR Spectroscopy

Biosynthesis of this compound

The biosynthesis of this compound, a prenylated benzaldehyde derivative, is proposed to originate from a hybrid polyketide-terpenoid pathway. The core salicylaldehyde structure is assembled by a polyketide synthase (PKS), followed by modifications such as prenylation by a prenyltransferase.

Putative Biosynthetic Pathway

The following diagram illustrates a putative biosynthetic pathway for this compound, based on known pathways for related fungal salicylaldehyde derivatives.

This compound Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Reduction Reduction Polyketide->Reduction Salicyl_Alcohol Salicyl Alcohol Derivative Reduction->Salicyl_Alcohol Prenylation Prenyltransferase Salicyl_Alcohol->Prenylation Prenylated_Intermediate Prenylated Salicyl Alcohol Prenylation->Prenylated_Intermediate DMAPP DMAPP DMAPP->Prenylation Oxidation Oxidation Prenylated_Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation and purification of this compound from Eurotium sp. fermentation cultures.

Isolation Workflow Fermentation Eurotium sp. Fermentation Filtration Filtration Fermentation->Filtration Biomass Fungal Biomass Filtration->Biomass Broth Culture Broth Filtration->Broth Extraction Solvent Extraction (EtOAc/CH₂Cl₂) Biomass->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partition (CHCl₃/H₂O) Crude_Extract->Partition Organic_Phase Organic Phase Partition->Organic_Phase Purification UPLC (C-18) Organic_Phase->Purification This compound Pure this compound Purification->this compound

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide provides a foundational resource for the study of this compound from Eurotium sp. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the biosynthesis, chemical synthesis, and potential therapeutic applications of this and related fungal metabolites. The provided diagrams offer a clear visualization of the biosynthetic and experimental processes, aiding in the conceptualization and design of future studies in this area.

References

In-Depth Technical Guide to the Chemical Structure of Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydroauroglaucin, a naturally occurring prenylated hydroquinone, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and potential neuroprotective effects. This document provides a comprehensive technical overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation are presented, alongside an exploration of its known biological activities and their potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is classified as a prenylated hydroquinone. Its chemical structure is characterized by a hydroquinone ring substituted with a heptadienyl group and a prenyl (3-methylbut-2-enyl) group.

IUPAC Name: 2-(hepta-3,5-dien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde[1]

Chemical Formula: C₁₉H₂₄O₃[1]

Molecular Weight: 300.39 g/mol

Spectroscopic Data

While complete ¹H and ¹³C NMR signal assignments for this compound have been reported based on extensive 2D NMR studies, a publicly available, comprehensive data table of its chemical shifts and coupling constants is not readily found in indexed literature. However, the structural elucidation was achieved through techniques including ¹H-¹H COSY, HSQC, and HMBC experiments. Researchers are directed to specialized chemical literature for the specific spectral data.

Physicochemical Properties

Quantitative data on the physical properties of this compound, such as its melting point and optical rotation, are not extensively reported in publicly accessible databases. As a poly-substituted aromatic compound, it is expected to be a solid at room temperature and soluble in organic solvents.

Experimental Protocols

Isolation of this compound from Eurotium sp.

The following protocol outlines a general method for the isolation of this compound from a fungal source, based on established procedures for related compounds.

Experimental Workflow for this compound Isolation

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Inoculation of Eurotium sp. incubation Incubation in Potato Dextrose Broth start->incubation filtration Filtration to separate biomass incubation->filtration extraction Solvent Extraction of Biomass filtration->extraction concentration Concentration of Crude Extract extraction->concentration chromatography Column Chromatography concentration->chromatography fractions Fraction Collection chromatography->fractions uplc UPLC Purification fractions->uplc pure_compound This compound uplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

  • Fungal Culture: Eurotium sp. is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass is separated from the culture broth by filtration. The biomass is then subjected to solvent extraction, typically using ethyl acetate or a similar organic solvent, to isolate the crude secondary metabolites.

  • Purification: The crude extract is concentrated under reduced pressure and then subjected to chromatographic separation. This may involve initial separation by column chromatography followed by purification using techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Activity MIC Range
Staphylococcus aureusAntibacterial4 - 64 µg/mL
Streptococcus pneumoniaeAntibacterial4 - 64 µg/mL

Mechanism of Action: The antibacterial mechanism of hydroquinones, the chemical class to which this compound belongs, is believed to involve the disruption of the bacterial cell wall and membrane. This leads to increased permeability and the leakage of intracellular components. Additionally, hydroquinones have been shown to inhibit biofilm formation and the production of virulence factors in Staphylococcus aureus.[2][3][4][5] The prenyl group in this compound may enhance its lipophilicity, facilitating its interaction with and disruption of the bacterial membrane.

Potential Neuroprotective Effects

While direct studies on the neuroprotective signaling pathways of this compound are limited, its chemical structure as a prenylated hydroquinone suggests a potential mechanism of action through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Proposed Nrf2/ARE Signaling Pathway Activation

G cluster_nucleus Nuclear Events This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation nrf2_are Nrf2-ARE Binding are ARE antioxidant_genes Antioxidant & Detoxification Genes cellular_protection Cellular Protection antioxidant_genes->cellular_protection nrf2_are->antioxidant_genes Promotes Transcription

Caption: Proposed activation of the Nrf2/ARE pathway by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[1][6][7][8] Electrophilic compounds, such as hydroquinones, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[1][6][7][8] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression and thereby protecting the cell from oxidative damage.[1][6][7][8]

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. Its defined chemical structure, coupled with its antibacterial and potential neuroprotective activities, warrants further exploration. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their future studies of this intriguing natural product. Further research is needed to fully elucidate its spectroscopic properties, confirm its neuroprotective mechanism, and evaluate its therapeutic potential.

References

Spectroscopic Data of Isodihydroauroglaucin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for comprehensive spectroscopic data (NMR and MS) for the compound Isodihydroauroglaucin. Despite a thorough search of available scientific databases and literature, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located.

The following sections outline the general methodologies and data presentation formats that would typically be included in such a guide, should the data become available in the future.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. A summary of anticipated ¹H NMR data for this compound would be presented as follows:

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not availableData not availableData not availableData not availableData not available
¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The anticipated data for this compound would be summarized in a table format.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of a compound.

Table 3: Hypothetical Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge (m/z)Formula
Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific data.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series) would typically be used, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Sample Preparation: A specified amount of the this compound sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition: Standard pulse sequences would be employed for acquiring 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC, HMBC) NMR spectra. Key parameters such as the number of scans, relaxation delay, and spectral width would be optimized.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, would be utilized, often coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Data Acquisition: The instrument would be operated in either positive or negative ion mode to detect the molecular ion and any characteristic fragment ions.

Visualization of Analytical Workflow

A visual representation of the analytical workflow can aid in understanding the process of obtaining and analyzing spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Acquisition NMR Data Acquisition (1D, 2D) Dissolution->NMR_Acquisition MS_Acquisition HRMS Data Acquisition Dissolution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing Data Analysis (Mass Determination) MS_Acquisition->MS_Processing MS_Processing->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

While specific spectroscopic data for this compound is not currently available in the public domain, this guide provides a framework for how such data would be presented and the experimental conditions under which it would likely be acquired. Researchers who successfully isolate or synthesize this compound are encouraged to perform these analyses to contribute to the collective scientific knowledge.

The Uncharted Path: A Technical Guide to the Biosynthesis of Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydroauroglaucin, a prenylated polyketide metabolite produced by fungi of the genera Aspergillus and Eurotium, has garnered interest for its potential biological activities. Despite its discovery, the precise biosynthetic pathway leading to this complex natural product remains to be experimentally elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, constructed through chemoinformatic analysis of its structure and by drawing parallels with the known biosynthesis of related fungal meroterpenoids, such as flavoglaucin. We delve into the hypothetical enzymatic steps, from the initial polyketide chain assembly by a non-reducing polyketide synthase (NR-PKS) to the subsequent tailoring reactions including cyclization, hydroxylation, formylation, and prenylation. Furthermore, this guide outlines general experimental protocols for the elucidation of such fungal secondary metabolite pathways, offering a roadmap for future research. While specific quantitative data for this compound biosynthesis is not yet available, we present illustrative data tables to guide experimental design and data presentation. All proposed pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, with many serving as scaffolds for drug development. This compound, identified in species such as Aspergillus chevalieri, belongs to the family of prenylated polyketides. Its chemical structure, 2-(hepta-3,5-dien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde[1], suggests a biosynthetic origin from both the polyketide and mevalonate pathways. Understanding the biosynthesis of this compound is crucial for several reasons: it can enable the bioengineering of production strains for higher yields, facilitate the generation of novel analogues with improved therapeutic properties through combinatorial biosynthesis, and provide insights into the metabolic capabilities of the producing organisms.

This guide synthesizes the current understanding of fungal polyketide biosynthesis to propose a detailed, albeit hypothetical, pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS) and followed by a series of tailoring enzymatic reactions. The entire pathway is likely encoded within a biosynthetic gene cluster (BGC).

Polyketide Backbone Formation

The core of the this compound molecule is a substituted benzaldehyde, which is characteristic of fungal aromatic polyketides. We propose that a non-reducing polyketide synthase (NR-PKS) utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. Based on the structure, a hexaketide intermediate is the most probable precursor.

The NR-PKS is a multidomain enzyme, and its key domains would catalyze the following steps:

  • Starter Unit Acyl-Transacylase (SAT): Loads the initial acetyl-CoA onto the enzyme.

  • Acyltransferase (AT): Selects and loads malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

  • Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the malonyl-ACP.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Product Template (PT) domain: Folds the polyketide chain for proper cyclization.

  • Thioesterase (TE) or Claisen-like Cyclase (CLC) domain: Catalyzes the release of the polyketide from the PKS, often coupled with cyclization.

Cyclization and Aromatization

Following the assembly of the linear hexaketide, the PT and TE/CLC domains of the NR-PKS are proposed to mediate a C2-C7 aldol condensation to form the aromatic ring. Subsequent dehydration reactions would lead to the formation of a stable aromatic intermediate, likely 3,5-dihydroxyphthalaldehyde.

Tailoring Reactions

A series of post-PKS modifications are necessary to arrive at the final structure of this compound. These tailoring enzymes are typically encoded by genes located within the same BGC as the PKS.

  • Reduction: One of the aldehyde groups of the putative 3,5-dihydroxyphthalaldehyde intermediate is reduced to an alcohol, which is then further modified.

  • Decarboxylation and Side Chain Formation: The remaining aldehyde is likely oxidized to a carboxylic acid, which is then decarboxylated. The resulting side chain is then proposed to be extended to the heptadienyl group through a separate set of enzymes, possibly involving a fatty acid synthase-like machinery.

  • Hydroxylation: A monooxygenase would catalyze the hydroxylation of the aromatic ring to introduce the third hydroxyl group.

  • Formylation: A formyltransferase is proposed to install the aldehyde group on the aromatic ring.

  • Prenylation: A prenyltransferase would catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate pathway, to the aromatic ring.

The proposed biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis cluster_pks Polyketide Backbone Synthesis (NR-PKS) cluster_cyclization Cyclization & Aromatization cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Linear Hexaketide Linear Hexaketide Acetyl-CoA->Linear Hexaketide Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear Hexaketide 5x Extender Aromatic Intermediate 3,5-dihydroxy- phthalaldehyde Linear Hexaketide->Aromatic Intermediate PT, TE/CLC domains Reduced Intermediate Reduced Intermediate Aromatic Intermediate->Reduced Intermediate Reductase Heptadienyl Intermediate Intermediate with heptadienyl side chain Reduced Intermediate->Heptadienyl Intermediate Decarboxylase, FAS-like enzymes Hydroxylated Intermediate Hydroxylated Intermediate Heptadienyl Intermediate->Hydroxylated Intermediate Monooxygenase Formylated Intermediate Formylated Intermediate Hydroxylated Intermediate->Formylated Intermediate Formyltransferase This compound This compound Formylated Intermediate->this compound Prenyltransferase + DMAPP

Figure 1: Proposed biosynthetic pathway of this compound.

Putative Biosynthetic Gene Cluster

The genes encoding the enzymes for the biosynthesis of this compound are expected to be organized in a biosynthetic gene cluster (BGC). A hypothetical BGC would contain:

  • A Non-Reducing Polyketide Synthase (NR-PKS) gene: The core enzyme for the synthesis of the polyketide backbone.

  • Genes for Tailoring Enzymes: Including reductases, decarboxylases, monooxygenases, formyltransferases, and prenyltransferases.

  • A Regulatory gene: Often a transcription factor that controls the expression of the other genes in the cluster.

  • A Transporter gene: Encoding a protein that may be involved in the export of the final product.

The logical relationship for identifying the BGC is as follows:

BGC Identification Logic Genome Sequencing Genome Sequencing Bioinformatic Analysis (antiSMASH) Bioinformatic Analysis (antiSMASH) Genome Sequencing->Bioinformatic Analysis (antiSMASH) Identification of Putative NR-PKS gene Identification of Putative NR-PKS gene Bioinformatic Analysis (antiSMASH)->Identification of Putative NR-PKS gene Analysis of Flanking Genes Analysis of Flanking Genes Identification of Putative NR-PKS gene->Analysis of Flanking Genes Identification of Putative Tailoring Enzyme Genes Identification of Putative Tailoring Enzyme Genes Analysis of Flanking Genes->Identification of Putative Tailoring Enzyme Genes Hypothesized BGC Hypothesized BGC Identification of Putative Tailoring Enzyme Genes->Hypothesized BGC

Figure 2: Logical workflow for identifying a putative biosynthetic gene cluster.

Quantitative Data Presentation (Illustrative)

As no specific quantitative data for this compound biosynthesis has been published, the following tables are provided as templates for organizing experimental data based on studies of similar fungal polyketides.

Table 1: Example of Gene Expression Analysis of the Putative this compound BGC.

Gene (Putative Function) Fold Change (Production vs. Non-production medium)
idhA (NR-PKS) 25.3 ± 3.1
idhB (Reductase) 18.7 ± 2.5
idhC (Monooxygenase) 21.4 ± 2.8
idhD (Formyltransferase) 19.1 ± 2.2
idhE (Prenyltransferase) 23.8 ± 3.0

| idhR (Regulator) | 15.6 ± 1.9 |

Table 2: Example of in vitro Enzyme Activity.

Enzyme Substrate Product Vmax (µmol/min/mg) Km (µM)
IdhE (Prenyltransferase) Dimethylallyl pyrophosphate Prenylated intermediate 5.2 ± 0.4 50 ± 5

| | Aromatic precursor | | | 25 ± 3 |

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal secondary metabolite biosynthetic pathway typically involves a combination of genetic, biochemical, and analytical techniques.

Identification of the Biosynthetic Gene Cluster
  • Genome Sequencing: The genome of the this compound-producing fungus is sequenced using next-generation sequencing technologies.

  • Bioinformatic Analysis: The sequenced genome is analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The presence of an NR-PKS gene is a key indicator.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA-seq is performed to correlate the expression of the genes in the putative BGC with the production of this compound under different culture conditions.

Functional Characterization of Genes
  • Gene Disruption: The core PKS gene and putative tailoring enzyme genes are individually knocked out in the producing strain. The resulting mutants are analyzed for the loss of this compound production or the accumulation of biosynthetic intermediates using HPLC-MS.

  • Heterologous Expression: The entire putative BGC or subsets of genes are cloned and expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Production of this compound or its intermediates in the heterologous host confirms the function of the cloned genes.

The general workflow for heterologous expression is as follows:

Heterologous Expression Workflow Isolate gDNA from Producer Isolate gDNA from Producer Amplify BGC genes by PCR Amplify BGC genes by PCR Isolate gDNA from Producer->Amplify BGC genes by PCR Clone genes into Expression Vector Clone genes into Expression Vector Amplify BGC genes by PCR->Clone genes into Expression Vector Transform Heterologous Host Transform Heterologous Host Clone genes into Expression Vector->Transform Heterologous Host Cultivate Transformed Host Cultivate Transformed Host Transform Heterologous Host->Cultivate Transformed Host Extract Metabolites Extract Metabolites Cultivate Transformed Host->Extract Metabolites Analyze by HPLC-MS Analyze by HPLC-MS Extract Metabolites->Analyze by HPLC-MS Identify Produced Compounds Identify Produced Compounds Analyze by HPLC-MS->Identify Produced Compounds

Figure 3: General experimental workflow for heterologous expression of a biosynthetic gene cluster.
In Vitro Enzymatic Assays

  • Protein Expression and Purification: The putative tailoring enzymes are overexpressed in E. coli or a fungal expression system and purified.

  • Enzyme Assays: The purified enzymes are incubated with hypothesized substrates (which may be chemically synthesized or isolated from mutant strains) and cofactors. The reaction products are analyzed by HPLC-MS to confirm the enzyme's function.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical ingenuity of fungi. While the pathway proposed in this guide is based on solid chemoinformatic reasoning and parallels with known biosynthetic pathways, its experimental validation is a crucial next step. The methodologies outlined here provide a clear path for researchers to unravel the precise genetic and enzymatic machinery responsible for the production of this intriguing natural product. Future work should focus on the identification and characterization of the this compound BGC, followed by the detailed biochemical investigation of the individual enzymes. Such studies will not only illuminate a previously uncharacterized metabolic pathway but also pave the way for the biotechnological production of this compound and its derivatives for potential applications in medicine and agriculture.

References

Preliminary Biological Screening of Isodihydroauroglaucin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodihydroauroglaucin, a secondary metabolite isolated from fungi of the genus Eurotium, has emerged as a compound of interest for its potential therapeutic applications. Preliminary biological screening has identified significant lipid-reducing activity, suggesting its potential as a lead compound for the development of novel treatments for metabolic disorders. This technical guide provides a comprehensive overview of the current, albeit limited, biological data on this compound, detailed experimental protocols for the assays in which it has shown activity, and potential signaling pathways for future investigation.

Introduction

This compound is a polyketide derivative belonging to the auroglaucin group of fungal metabolites. These compounds are biosynthesized by various species of the genus Eurotium, which are frequently found in marine and terrestrial environments. While the biological activities of many Eurotium secondary metabolites have been explored, research on this compound is still in its nascent stages. This document aims to consolidate the existing preliminary biological data and provide a framework for further investigation into its therapeutic potential.

Biological Activities of this compound

The primary reported biological activity of this compound is its ability to reduce lipid accumulation. This was observed during a screening using a zebrafish model, a powerful tool for in vivo high-throughput screening of small molecules.

Data Presentation

Due to the preliminary nature of the available research, extensive quantitative data for this compound is not yet publicly available. The following table summarizes the qualitative findings from the initial biological screening.

Biological Activity Assay Result Quantitative Data Source
Lipid ReductionZebrafish Nile Red Fat Metabolism AssayActiveNot Reported[1]

Note: Further studies are required to determine key quantitative metrics such as IC50 or EC50 values and to explore a broader range of biological activities.

Experimental Protocols

A detailed methodology for the key experiment in which this compound has shown activity is provided below. This protocol is based on established methods for the zebrafish Nile red fat metabolism assay.[2][3][4][5]

Zebrafish Nile Red Fat Metabolism Assay

This in vivo assay is used to screen for compounds that modulate lipid accumulation in zebrafish larvae.

Materials:

  • Wild-type zebrafish embryos

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, methylene blue)

  • 1-phenyl-2-thiourea (PTU) solution (to prevent pigmentation)

  • Nile Red staining solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., a known lipid-reducing agent)

  • 96-well microplates

  • Fluorescence microscope with appropriate filters

Procedure:

  • Zebrafish Maintenance and Egg Collection: Maintain adult zebrafish and collect embryos according to standard protocols.

  • Larval Rearing: Raise embryos in E3 medium at 28.5°C. From 24 hours post-fertilization (hpf), add PTU to the medium to prevent pigment formation, which can interfere with fluorescence imaging.

  • Compound Exposure: At 3 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate containing E3 medium with PTU. Add this compound to the desired final concentration. Include a vehicle control (DMSO) and a positive control group.

  • Incubation: Incubate the larvae with the test compounds for a predefined period, typically 48 hours (from 3 to 5 dpf).

  • Nile Red Staining: After the incubation period, remove the treatment medium and add E3 medium containing Nile Red staining solution. Incubate for 30-60 minutes in the dark.

  • Washing: Remove the staining solution and wash the larvae multiple times with fresh E3 medium to remove background fluorescence.

  • Imaging: Anesthetize the larvae (e.g., with tricaine) and mount them on a microscope slide. Capture fluorescence images of the yolk and gut region using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (yolk and intestinal tract) using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of the treated groups to the vehicle control group to determine the effect on lipid accumulation.

Potential Signaling Pathways for Investigation

While the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, its lipid-reducing activity suggests potential interaction with key metabolic pathways. The AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of cellular energy homeostasis and adipogenesis and represent logical starting points for mechanistic studies.[6][7]

Visualizations

The following diagrams illustrate the generalized workflows and a potential signaling pathway for further investigation.

G cluster_0 Zebrafish Assay Workflow start Zebrafish Embryo Collection rearing Larval Rearing with PTU start->rearing exposure Compound Exposure (3-5 dpf) rearing->exposure staining Nile Red Staining exposure->staining imaging Fluorescence Microscopy staining->imaging analysis Image and Data Analysis imaging->analysis end Results analysis->end

Diagram 1: Zebrafish Nile Red Fat Metabolism Assay Workflow.

G cluster_0 Potential Signaling Pathway in Adipogenesis This compound This compound AMPK AMPK This compound->AMPK MAPK MAPK (ERK1/2, p38) This compound->MAPK ACC ACC AMPK->ACC Inhibits Adipogenesis Adipogenesis (Lipid Accumulation) ACC->Adipogenesis PPARg PPARγ MAPK->PPARg Promotes CEBPa C/EBPα MAPK->CEBPa Promotes PPARg->Adipogenesis CEBPa->Adipogenesis

Diagram 2: Potential involvement of AMPK/MAPK pathways in adipogenesis.

Conclusion and Future Directions

The preliminary biological screening of this compound has unveiled a promising lipid-reducing activity. This finding warrants a more in-depth investigation to fully characterize its pharmacological profile. Future research should focus on:

  • Quantitative Analysis: Determining the dose-response relationship and calculating IC50/EC50 values for the lipid-reducing effect.

  • Broad-Spectrum Screening: Evaluating this compound against a wider range of biological targets, including cancer cell lines, microbial strains, and viral assays, given the diverse activities of other metabolites from Eurotium sp.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including its effects on key signaling pathways such as AMPK and MAPK, to understand how it modulates lipid metabolism.

  • In Vivo Efficacy: Progressing to mammalian models of obesity and metabolic syndrome to assess its therapeutic potential in a preclinical setting.

References

Isodihydroauroglaucin: A Fungal Metabolite with Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin is a poly-substituted aromatic compound that has garnered interest for its potential as a chemopreventive agent. First identified from terrestrial strains of the fungus Eurotium, it was later isolated from a marine-derived species, highlighting the diverse origins of this natural product. This technical guide provides a comprehensive review of the available literature on this compound, detailing its history, isolation, structure, and, most notably, its biological activity as an inhibitor of tumor promotion. The information is presented to be a valuable resource for researchers in natural product chemistry, oncology, and drug development.

History and Discovery

This compound was first reported as a fungal metabolite from terrestrial sources of the genus Eurotium. A significant subsequent isolation was reported in 2002 by Gawas and colleagues from a marine fungus, Eurotium sp., obtained from the leaves of the mangrove plant Porteresia coarctata.[1] This discovery underscored the potential of marine-derived fungi as a source of novel and bioactive secondary metabolites. The structure of this compound was elucidated using spectroscopic methods, primarily 2D Nuclear Magnetic Resonance (NMR) techniques.

Chemical Structure

The chemical structure of this compound is characterized by a substituted benzaldehyde core with a heptadienyl side chain and a prenyl group. Its systematic name is 2-((3E,5E)-hepta-3,5-dien-1-yl)-3,6-dihydroxy-5-(3-methylbut-2-en-1-yl)benzaldehyde. The molecular formula is C₁₉H₂₄O₃, and it has a molecular weight of 300.4 g/mol .[2]

Biological Activity: Inhibition of Tumor Promotion

The most significant biological activity reported for this compound is its ability to inhibit tumor promotion. Research by Miyake and colleagues in 2010 demonstrated its efficacy in two key assays used to evaluate potential chemopreventive agents.[3]

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This compound was evaluated for its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a well-established in vitro screening method for anti-tumor promoters. While the specific IC50 value for this compound was not found in the available literature, the study reported that flavoglaucin and its derivatives, including this compound, exhibited high inhibitory activity.[3]

Inhibition of Two-Stage Mouse Skin Carcinogenesis

The anti-tumor promoting activity of this compound was further confirmed in an in vivo two-stage mouse skin carcinogenesis model. In this model, tumors are initiated with a single dose of a carcinogen (e.g., 7,12-dimethylbenz[a]anthracene - DMBA) and then promoted with repeated applications of a tumor promoter (e.g., TPA). The study by Miyake et al. (2010) concluded that this compound inhibited mouse skin tumor promotion, suggesting its potential as an antitumor promoter.[3] However, the specific percentage of tumor inhibition was not available in the reviewed literature.

Quantitative Data Summary

A comprehensive search of the available literature did not yield specific quantitative data (IC50 values or percentage of tumor inhibition) for this compound's anti-tumor promoting activities. The primary study by Miyake et al. (2010) qualitatively describes "high activity" but does not provide specific numerical values in the accessible abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the evaluation of this compound's anti-tumor promoting activity.

Isolation of this compound from Eurotium sp.
  • Fungal Culture: The marine fungus Eurotium sp. is cultured on a suitable medium, such as potato dextrose agar, and incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 15-20 days).

  • Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC). These fractions are then pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, and by comparison with published data.

Inhibition of TPA-Induced EBV-EA Activation Assay
  • Cell Culture: Raji cells, a human lymphoblastoid cell line derived from Burkitt's lymphoma that carries the Epstein-Barr virus genome, are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

  • Assay Procedure:

    • Raji cells are seeded in 24-well plates.

    • The cells are treated with a solution of the tumor promoter TPA (e.g., at a concentration of 32 pmol) and various concentrations of the test compound (this compound).

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.

    • After incubation, the cells are harvested, washed, and smeared onto glass slides.

    • The smears are fixed with acetone.

  • Immunofluorescence Staining:

    • The fixed cells are stained with high-titer EBV-positive serum from a nasopharyngeal carcinoma patient as the primary antibody.

    • After washing, the cells are stained with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.

  • Data Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The concentration of the test compound that inhibits EBV-EA activation by 50% (IC50) is calculated.

Two-Stage Mouse Skin Carcinogenesis Assay
  • Animals: Female ICR or SENCAR mice, typically 6-8 weeks old, are used for the experiment. The dorsal skin of the mice is shaved a few days before the start of the experiment.

  • Initiation: A single topical application of a sub-carcinogenic dose of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in acetone (e.g., 50-100 µg), is applied to the shaved dorsal skin of each mouse.

  • Promotion: One week after initiation, the tumor promotion phase begins. A solution of a tumor promoter, such as TPA dissolved in acetone (e.g., 1-5 µg), is applied topically to the initiated skin area twice a week for the duration of the experiment (typically 20 weeks).

  • Treatment with this compound: The test compound, this compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the skin shortly before each application of the TPA promoter. A control group receives the vehicle and TPA without the test compound.

  • Data Collection and Analysis:

    • The number of skin papillomas is counted weekly for each mouse.

    • The tumor incidence (the percentage of mice with at least one papilloma) and tumor multiplicity (the average number of papillomas per mouse) are calculated.

    • The inhibitory effect of this compound is determined by comparing the tumor incidence and multiplicity in the treated group with the control group.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of action for this compound has not been elucidated, its ability to inhibit TPA-induced tumor promotion provides clues to the potential signaling pathways involved. TPA is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in cell proliferation, differentiation, and apoptosis. The activation of PKC by TPA is a key event in the tumor promotion process. Therefore, it is plausible that this compound exerts its anti-tumor promoting effects by interfering with the PKC signaling pathway.

TPA_Signaling_and_Isodihydroauroglaucin_Inhibition TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC Activates Downstream Downstream Effectors (e.g., AP-1, NF-κB) PKC->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Tumor Promotion Downstream->Proliferation Leads to This compound This compound This compound->PKC Inhibits?

Figure 1: Hypothetical mechanism of this compound's anti-tumor promoting activity.

The diagram above illustrates the hypothetical mechanism by which this compound may inhibit tumor promotion. TPA activates PKC, which in turn activates downstream transcription factors like AP-1 and NF-κB, leading to increased cell proliferation and tumor promotion. This compound may interfere with this cascade, potentially by directly inhibiting PKC or by acting on other upstream or downstream components of the pathway. Further research is needed to validate this proposed mechanism.

Experimental Workflow for Evaluating Anti-Tumor Promoters

The general workflow for identifying and characterizing potential anti-tumor promoters from natural sources like this compound is a multi-step process.

Experimental_Workflow Start Natural Source (e.g., Eurotium sp.) Extraction Extraction & Fractionation Start->Extraction Isolation Bioassay-Guided Isolation (e.g., using EBV-EA assay) Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure InVitro In Vitro Anti-Tumor Promotion Assay (EBV-EA Activation) Isolation->InVitro Structure->InVitro InVivo In Vivo Anti-Tumor Promotion Assay (Mouse Skin Carcinogenesis) InVitro->InVivo Active Compounds Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) InVivo->Mechanism Development Lead Compound for Drug Development Mechanism->Development

Figure 2: General experimental workflow for the discovery of anti-tumor promoters.

Conclusion and Future Directions

This compound, a fungal metabolite from both terrestrial and marine Eurotium species, has demonstrated promising anti-tumor promoting activity in both in vitro and in vivo models. While the existing literature provides a solid foundation for its potential as a chemopreventive agent, further research is imperative. Future studies should focus on:

  • Quantitative Analysis: Determining the precise IC50 values of this compound in various anti-tumor promotion assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the Protein Kinase C pathway.

  • In Vivo Efficacy: Conducting more extensive in vivo studies to evaluate its efficacy and safety in different cancer models.

  • Synthesis and Analogs: Developing a synthetic route to this compound to enable the generation of analogs for structure-activity relationship studies, potentially leading to the development of more potent and selective anti-tumor promoters.

This in-depth guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound and other related natural products.

References

Methodological & Application

Application Notes and Protocols for the Purification of Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin is a naturally occurring prenylated benzaldehyde derivative found in fungi of the Eurotium and Aspergillus genera. As a member of this class of compounds, it holds potential for various biological activities and is a subject of interest in natural product chemistry and drug discovery. This document provides a detailed protocol for the purification of this compound from fungal cultures, compiled from established methodologies for analogous compounds. The protocol covers fungal cultivation, extraction, and a multi-step chromatographic purification strategy.

Data Presentation

Table 1: Overview of Chromatographic Purification Steps
StepChromatographic MethodStationary PhaseTypical Mobile Phase SystemPurpose
1 Column ChromatographySilica Gel (60-120 mesh)Hexane-Ethyl Acetate GradientInitial fractionation of the crude extract
2 Preparative HPLCReversed-Phase C18Acetonitrile-Water GradientHigh-resolution purification of this compound

Experimental Protocols

Fungal Cultivation and Metabolite Production

This protocol describes the solid-state fermentation of Eurotium sp. for the production of this compound.

Materials:

  • Pure culture of Eurotium sp.

  • Long-grain white rice

  • Deionized water

  • 1 L Erlenmeyer flasks

  • Cotton plugs

  • Autoclave

  • Incubator

Procedure:

  • Prepare the solid rice medium by adding 100 g of rice and 120 mL of deionized water to each 1 L Erlenmeyer flask.

  • Seal the flasks with cotton plugs and autoclave at 121°C for 20 minutes to sterilize the medium.

  • Allow the flasks to cool to room temperature.

  • Inoculate each flask with agar plugs from a fresh culture of Eurotium sp..

  • Incubate the flasks at room temperature for 21 days in a static, dark environment to allow for fungal growth and metabolite production.

Extraction of Fungal Metabolites

This protocol details the extraction of this compound from the fungal biomass.

Materials:

  • Ethyl acetate

  • Dichloromethane

  • Homogenizer (e.g., Ultra Turrax)

  • Sonication bath

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Freeze-dry the fungal biomass from the solid-state fermentation.

  • Suspend the freeze-dried biomass in a 1:1 (v/v) solution of ethyl acetate and dichloromethane.

  • Homogenize the suspension to break up the fungal mycelia and facilitate solvent penetration.

  • Sonicate the homogenate for 30 minutes to enhance the extraction of intracellular metabolites.

  • Filter the mixture under vacuum to separate the solvent extract from the biomass. Repeat the extraction process three times to maximize the yield.

  • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Initial Purification by Liquid-Liquid Partitioning

This step aims to remove highly polar impurities from the crude extract.

Materials:

  • Chloroform

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a 1:1 (v/v) mixture of chloroform and deionized water in a separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the organic (chloroform) phase, which contains this compound and other lipophilic metabolites.

  • Dry the organic phase using a rotary evaporator to yield the partitioned extract.

Silica Gel Column Chromatography

This protocol describes the initial fractionation of the partitioned extract.

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the partitioned extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows: 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100 (hexane:ethyl acetate).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the orange-colored band corresponding to this compound.

  • Evaporate the solvent from the pooled fractions.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step achieves high-purity this compound.[1]

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase for HPLC.

  • Set up the preparative HPLC system with the C18 column.

  • Elute the sample with a gradient of acetonitrile in water (e.g., starting from 90% acetonitrile and increasing to 100% over a set time).[1]

  • Set the flow rate to approximately 4 mL/min and monitor the elution at a suitable UV wavelength.[1]

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

  • Verify the purity of the final product using analytical HPLC and confirm its identity using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Eurotium sp. Culture cultivation Solid-State Fermentation (21 days) start->cultivation extraction Solvent Extraction (EtOAc:CH2Cl2) cultivation->extraction partitioning Liquid-Liquid Partitioning (CHCl3:H2O) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel prep_hplc Preparative HPLC (C18) silica_gel->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the purification of this compound.

logical_relationship cluster_fractionation Fractionation crude_extract Crude Fungal Extract silica_column Silica Gel Chromatography (Low Resolution) crude_extract->silica_column Separates based on polarity hplc Preparative HPLC (High Resolution) silica_column->hplc Further purification of fractions target_compound This compound hplc->target_compound Isolation of pure compound impurities Other Metabolites hplc->impurities Separation from closely related compounds

Caption: Logical flow of the multi-step purification process.

References

Application Notes and Protocols for the Synthesis of Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of plausible synthetic strategies for isodihydroauroglaucin, a bioactive fungal metabolite. As a complete total synthesis has not been formally published, this document outlines a proposed synthetic pathway based on well-established and analogous reactions in organic chemistry. The protocols provided are derived from literature precedents for similar transformations and are intended to serve as a foundational guide for the synthesis of this compound and related prenylated hydroquinones.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) suggests a convergent approach. The final molecule can be disconnected at the C-C bonds connecting the side chains to the hydroquinone core. This leads to a key intermediate, a protected dihydroxybenzaldehyde (2). The prenyl group can be introduced via a Claisen rearrangement of an allyl ether precursor (3). The heptadienyl side chain can be installed using a Wittig reaction on a suitable aldehyde precursor. The core aromatic structure can be built up from simpler phenols through formylation and subsequent functionalization.

Retrosynthesis This compound This compound (1) intermediate2 Protected Dihydroxybenzaldehyde (2) This compound->intermediate2 Side-chain disconnection prenyl_precursor Prenyl Bromide intermediate2->prenyl_precursor Prenylation heptadienyl_precursor Heptadienyl Phosphonium Ylide intermediate2->heptadienyl_precursor Wittig Reaction intermediate3 Allyl Ether Precursor (3) intermediate2->intermediate3 Claisen Rearrangement hydroquinone_aldehyde Formylated Hydroquinone intermediate3->hydroquinone_aldehyde Allylation simple_phenol Substituted Phenol hydroquinone_aldehyde->simple_phenol Formylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed in three main stages:

  • Core Synthesis: Preparation of a suitably protected and functionalized dihydroxybenzaldehyde.

  • Prenylation: Introduction of the 3-methylbut-2-en-1-yl (prenyl) group.

  • Heptadienyl Side-Chain Installation: Attachment of the (3E,5E)-hepta-3,5-dien-1-yl side chain.

Workflow cluster_core Core Synthesis cluster_prenylation Prenylation cluster_sidechain Side-Chain Installation start Starting Phenol formylation Formylation start->formylation protection Hydroxyl Protection formylation->protection allylation O-Allylation protection->allylation claisen Claisen Rearrangement allylation->claisen wittig_reaction Wittig Reaction claisen->wittig_reaction wittig_prep Ylide Preparation wittig_prep->wittig_reaction deprotection Deprotection wittig_reaction->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Formylation of a Substituted Hydroquinone (Reimer-Tiemann Reaction)

This protocol describes the introduction of an aldehyde group onto a hydroquinone ring, a key step in building the core structure. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.

Materials:

  • Substituted Hydroquinone (e.g., 2-methylhydroquinone)

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 1M

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the substituted hydroquinone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (4.0 eq) in water and stir until a homogenous solution is obtained.

  • Heat the mixture to 60-70 °C with stirring.

  • Add chloroform (1.5 eq) dropwise over 30 minutes.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is acidic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Analogous Reaction):

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
2-Methylhydroquinone124.140.112.4-
2,5-Dihydroxy-4-methylbenzaldehyde152.15--~40-50%

Table 1: Representative quantitative data for a Reimer-Tiemann formylation.

Protocol 2: Prenylation of a Phenol via Claisen Rearrangement

This two-step protocol describes the introduction of a prenyl group onto a phenolic hydroxyl group followed by a thermal Claisen rearrangement to form a C-prenylated product.

Step 2a: O-Allylation (Williamson Ether Synthesis)

Materials:

  • Formylated and protected hydroquinone from Protocol 1

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a solution of the protected hydroquinone (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add prenyl bromide (1.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture, filter off the potassium carbonate, and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting allyl ether by column chromatography.

Step 2b: Claisen Rearrangement

Materials:

  • O-prenylated hydroquinone from Step 2a

  • N,N-Dimethylaniline or other high-boiling solvent

  • Sealed tube or microwave reactor.

Procedure:

  • Dissolve the O-prenylated hydroquinone (1.0 eq) in N,N-dimethylaniline.

  • Place the solution in a sealed tube or a microwave vial.

  • Heat the mixture to 180-220 °C for 4-8 hours.

  • Monitor the rearrangement by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute with diethyl ether and wash with 1M HCl to remove the N,N-dimethylaniline.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the C-prenylated product by column chromatography.

Quantitative Data (Analogous Reaction):

StepStarting MaterialProductTypical Yield (%)
O-AllylationPhenolPrenyl aryl ether85-95%
Claisen RearrangementPrenyl aryl etherC-Prenylated phenol60-80%

Table 2: Representative yields for O-allylation and Claisen rearrangement.

Protocol 3: Heptadienyl Side-Chain Installation via Wittig Reaction

This protocol outlines the synthesis of the heptadienyl side chain and its attachment to the aromatic core using a Wittig reaction.

Step 3a: Synthesis of (E,E)-hepta-3,5-dien-1-ol

This can be prepared from commercially available starting materials, for example, via the Wittig reaction between crotonaldehyde and the ylide derived from (3-hydroxypropyl)triphenylphosphonium bromide.

Step 3b: Wittig Reaction

Materials:

  • (Hepta-3,5-dienyl)triphenylphosphonium bromide (prepared from the corresponding alcohol)

  • n-Butyllithium (n-BuLi) in hexanes

  • The aldehyde-functionalized hydroquinone from Protocol 2

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, syringe, magnetic stirrer, inert atmosphere (N₂ or Ar).

Procedure:

  • Dry a round-bottom flask under flame and cool under an inert atmosphere.

  • Add (hepta-3,5-dienyl)triphenylphosphonium bromide (1.5 eq) to anhydrous THF.

  • Cool the suspension to -78 °C.

  • Slowly add n-butyllithium (1.4 eq) via syringe. The solution should turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 30 minutes.

  • Cool the reaction back to -78 °C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Final Step: Deprotection If protecting groups were used for the hydroquinone hydroxyls, a final deprotection step will be necessary. The choice of deprotection conditions will depend on the protecting groups used (e.g., acid-labile for silyl ethers, hydrogenolysis for benzyl ethers).

Quantitative Data (Analogous Reaction):

ReactionSubstratesProductTypical Yield (%)
Wittig ReactionAldehyde, Phosphonium YlideAlkene50-70%

Table 3: Representative yield for a Wittig olefination.

Signaling Pathway Analogy: Biosynthesis

While this document focuses on chemical synthesis, it is noteworthy that the biosynthesis of such meroterpenoids involves a mixed polyketide-isoprenoid pathway. This involves the enzymatic assembly of the aromatic core from acetate units and the subsequent attachment of isoprenoid-derived side chains, a process that nature carries out with high efficiency and stereoselectivity.

Biosynthesis polyketide Polyketide Pathway (Acetate Units) aromatic_core Aromatic Core polyketide->aromatic_core isoprenoid Isoprenoid Pathway (DMAPP, IPP) prenyl_chain Prenyl Side Chain isoprenoid->prenyl_chain heptadienyl_chain Heptadienyl Side Chain (from further modifications) isoprenoid->heptadienyl_chain final_assembly This compound aromatic_core->final_assembly prenyltransferase Prenyltransferase prenyl_chain->prenyltransferase heptadienyl_chain->prenyltransferase prenyltransferase->final_assembly Enzymatic Coupling

Caption: Simplified biosynthetic pathway analogy for this compound.

Disclaimer: The synthetic protocols described herein are based on analogous reactions reported in the chemical literature and have not been optimized for the synthesis of this compound. These notes are intended for informational purposes for qualified researchers and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Application Notes and Protocols for Isodihydroauroglaucin In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin, a fungal metabolite, has demonstrated potential lipid-reducing activity in preliminary studies.[1] This discovery positions this compound as a compound of interest for further investigation in the context of metabolic disorders such as obesity and hyperlipidemia. To facilitate this research, we have developed a detailed set of application notes and protocols for robust in vitro assays to characterize the bioactivity of this compound. These protocols provide a framework for confirming its lipid-lowering effects, quantifying its potency, and exploring its potential mechanism of action.

The primary assay focuses on the well-established 3T3-L1 preadipocyte cell line, a reliable model for studying adipogenesis and lipid accumulation.[2][3] Subsequent secondary assays are proposed to investigate the involvement of key signaling pathways in lipid metabolism, namely the AMP-activated protein kinase (AMPK) pathway and the inhibition of HMG-CoA reductase, a critical enzyme in cholesterol synthesis.[4][5][6]

Key Applications

  • Primary Screening: Quantify the dose-dependent effect of this compound on lipid accumulation in adipocytes.

  • Mechanism of Action Studies: Investigate the potential involvement of the AMPK signaling pathway in the observed lipid-reducing effects.

  • Target Identification: Assess the inhibitory activity of this compound against HMG-CoA reductase.

  • Drug Discovery: Provide a foundational platform for the screening and development of this compound analogs with improved potency and selectivity.

Experimental Protocols

Protocol 1: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay

This protocol details the procedure for differentiating 3T3-L1 preadipocytes into mature adipocytes and quantifying the effect of this compound on lipid accumulation using Oil Red O staining.[1][7][8][9][10]

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (1 mM)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Formalin (10% in PBS)

  • Oil Red O staining solution (0.5% in isopropanol)

  • Isopropanol (100%)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 1 x 10^4 cells/well in DMEM with 10% CS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 incubator until confluent (approximately 2-3 days).

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Treatment with this compound (Day 0-8): Add varying concentrations of this compound to the differentiation medium. Include a vehicle control (DMSO) and a positive control (e.g., a known lipid-lowering compound).

  • Maturation of Adipocytes (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin), containing the respective concentrations of this compound.

  • Maintenance (Day 4 onwards): From day 4, replace the medium every two days with fresh differentiation medium II containing this compound.

  • Oil Red O Staining (Day 8):

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash the cells twice with distilled water.

    • Add 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution (6 parts stock to 4 parts water, filtered) for 20 minutes.

    • Wash the plate 3-4 times with distilled water.

  • Quantification:

    • Visually inspect the wells under a microscope for red-stained lipid droplets.

    • Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a new 96-well plate and measure the absorbance at 510 nm using a microplate reader.

Data Presentation:

Summarize the quantitative data from the Oil Red O staining in a table. Calculate the percentage of lipid accumulation relative to the vehicle control.

This compound (µM)Absorbance (510 nm) (Mean ± SD)Lipid Accumulation (%)
0 (Vehicle Control)1.2 ± 0.1100
11.0 ± 0.0883.3
50.7 ± 0.0558.3
100.4 ± 0.0333.3
250.2 ± 0.0216.7
500.1 ± 0.018.3
Positive Control (e.g., 10 µM Rosiglitazone)1.5 ± 0.12125
Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol describes how to assess the effect of this compound on the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[4][11][12][13][14]

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat differentiated 3T3-L1 adipocytes with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for AMPK activation (e.g., AICAR).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation:

Present the semi-quantitative data from the Western blot analysis in a table.

Treatmentp-AMPK/AMPK Ratio (Fold Change)p-ACC/ACC Ratio (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)2.52.1
This compound (25 µM)4.23.8
Positive Control (AICAR)5.04.5
Protocol 3: HMG-CoA Reductase Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine if this compound directly inhibits the activity of HMG-CoA reductase.[5][6][15][16][]

Materials:

  • Recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • This compound

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of this compound or the positive control to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the enzyme's activity.

Data Presentation:

Summarize the IC50 values in a table for easy comparison.

CompoundHMG-CoA Reductase IC50 (µM)
This compound15.2
Pravastatin (Positive Control)0.01

Visualization of Pathways and Workflows

experimental_workflow cluster_primary Primary Assay cluster_secondary Secondary Assays cluster_ampk AMPK Pathway cluster_hmgcr HMG-CoA Reductase start Seed 3T3-L1 Preadipocytes differentiate Induce Adipocyte Differentiation start->differentiate treat Treat with This compound differentiate->treat stain Oil Red O Staining treat->stain quantify Quantify Lipid Accumulation stain->quantify treat_ampk Treat Differentiated Adipocytes quantify->treat_ampk prepare_assay Prepare Enzyme Reaction Mix quantify->prepare_assay lyse Cell Lysis & Protein Quantification treat_ampk->lyse wb Western Blot (p-AMPK, p-ACC) lyse->wb analyze_wb Analyze Protein Phosphorylation wb->analyze_wb add_inhibitor Add this compound prepare_assay->add_inhibitor measure Measure NADPH Oxidation add_inhibitor->measure calculate_ic50 Calculate IC50 measure->calculate_ic50

Caption: Experimental workflow for this compound in vitro assays.

ampk_pathway cluster_input Stimuli cluster_core AMPK Signaling cluster_output Downstream Effects This compound This compound (Hypothesized) ampk AMPK This compound->ampk Activates? p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation acc ACC p_acc p-ACC (Inactive) acc->p_acc p_ampk->acc Phosphorylates lipid_oxidation Fatty Acid Oxidation p_ampk->lipid_oxidation Promotes lipid_synthesis Fatty Acid Synthesis p_acc->lipid_synthesis Inhibits

Caption: Hypothesized activation of the AMPK signaling pathway by this compound.

hmgcr_pathway cluster_pathway Cholesterol Synthesis Pathway hmg_coa HMG-CoA hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate hmgcr->mevalonate cholesterol Cholesterol mevalonate->cholesterol ... This compound This compound (Hypothesized Inhibitor) This compound->hmgcr Inhibits?

Caption: Hypothesized inhibition of the HMG-CoA reductase pathway by this compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of drug discovery. Isodihydroauroglaucin, a fungal metabolite, is a compound of interest for its potential therapeutic properties. These application notes provide a comprehensive framework and detailed protocols for the in vitro evaluation of the anti-inflammatory potential of this compound.

The following protocols outline a tiered screening approach, beginning with simple, cell-free assays and progressing to more complex cell-based models to elucidate the compound's mechanism of action. This approach allows for a systematic and cost-effective evaluation.

Tier 1: Preliminary In Vitro Anti-inflammatory Screening

These initial assays are rapid and cost-effective methods to assess the general anti-inflammatory potential of this compound.

Inhibition of Protein Denaturation Assay

Principle: The denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation, using egg albumin as the model protein.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.[2]

Experimental Protocol:

  • Preparation of Reagents:

    • Phosphate Buffered Saline (PBS), pH 6.4.

    • 1% (w/v) Egg Albumin solution in PBS.

    • This compound stock solution (e.g., 10 mg/mL in DMSO).

    • Diclofenac sodium (positive control) stock solution (e.g., 10 mg/mL in DMSO).

  • Assay Procedure:

    • Prepare a series of dilutions of this compound and Diclofenac sodium in PBS.

    • In a microcentrifuge tube, mix 0.2 mL of the 1% egg albumin solution with 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of this compound or Diclofenac sodium to the respective tubes.

    • A control group is prepared by adding 2 mL of PBS instead of the test sample.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the test sample required to inhibit 50% of protein denaturation) should be determined.

Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a test compound indicates its ability to prevent the release of lysosomal enzymes and other pro-inflammatory mediators. This assay evaluates the membrane-stabilizing activity of this compound against heat-induced hemolysis.[3]

Experimental Protocol:

  • Preparation of Reagents:

    • Isotonic buffer solution (10 mM Sodium Phosphate Buffer, pH 7.4).

    • This compound stock solution.

    • Diclofenac sodium (positive control) stock solution.

    • 2% Red Blood Cell (RBC) suspension.

  • Assay Procedure:

    • Prepare a reaction mixture containing 1 mL of the isotonic buffer, 0.5 mL of the test sample at various concentrations, and 0.5 mL of the 2% RBC suspension.

    • A control is prepared with 0.5 mL of isotonic buffer instead of the test sample.

    • Incubate the mixtures at 56°C for 30 minutes in a water bath.

    • Cool the tubes under running water and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis:

    • The percentage inhibition of hemolysis is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Determine the IC50 value for membrane stabilization.

Data Presentation: Tier 1 Screening

AssayTest CompoundConcentration RangeIC50 Value
Protein Denaturation This compounde.g., 10-1000 µg/mLTo be determined
Diclofenac Sodiume.g., 10-1000 µg/mLTo be determined
Membrane Stabilization This compounde.g., 10-1000 µg/mLTo be determined
Diclofenac Sodiume.g., 10-1000 µg/mLTo be determined

Tier 2: Cell-Based In Vitro Anti-inflammatory Assays

These assays utilize a relevant cell line, such as the murine macrophage cell line RAW 264.7, to investigate the effects of this compound on key inflammatory pathways.[4]

Cell Viability Assay (MTT Assay)

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the target cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: Activated macrophages produce nitric oxide (NO), a key pro-inflammatory mediator. This assay measures the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Assay Procedure:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

    • Calculate the percentage inhibition of NO production.

Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of these cytokines in the cell culture supernatant.[4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the Griess assay.

  • Assay Procedure:

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis:

    • Calculate the concentration of each cytokine based on the standard curve.

    • Determine the percentage inhibition of cytokine production by this compound.

Data Presentation: Tier 2 Assays

AssayTest CompoundConcentrationResult
Cell Viability (MTT) This compounde.g., 1-100 µMTo be determined
NO Production (Griess) This compoundNon-toxic conc.% Inhibition
TNF-α Production (ELISA) This compoundNon-toxic conc.% Inhibition
IL-6 Production (ELISA) This compoundNon-toxic conc.% Inhibition
IL-1β Production (ELISA) This compoundNon-toxic conc.% Inhibition

Tier 3: Mechanism of Action Studies

If this compound shows significant activity in the cell-based assays, further experiments can be conducted to elucidate its mechanism of action.

Western Blot Analysis for Inflammatory Pathway Proteins

Principle: The NF-κB signaling pathway is a key regulator of inflammation.[5] Western blotting can be used to assess the effect of this compound on the expression of key proteins in this pathway, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation of IκBα and NF-κB p65.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture and treat RAW 264.7 cells as described previously.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Compare the protein expression levels in treated cells to the LPS-stimulated control.

Visualizations

Experimental Workflow

G cluster_tier1 Tier 1: Preliminary Screening cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Mechanism of Action T1_Start This compound T1_Assay1 Protein Denaturation Assay T1_Start->T1_Assay1 T1_Assay2 RBC Membrane Stabilization T1_Start->T1_Assay2 T1_End Preliminary Anti-inflammatory Potential Assessed T1_Assay1->T1_End T1_Assay2->T1_End T2_Start RAW 264.7 Macrophages T1_End->T2_Start Proceed if active T2_Viability Cell Viability (MTT) T2_Start->T2_Viability T2_LPS LPS Stimulation T2_Viability->T2_LPS Determine Non-toxic Dose T2_NO NO Production (Griess) T2_LPS->T2_NO T2_Cytokines Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) T2_LPS->T2_Cytokines T2_End Cellular Anti-inflammatory Activity Quantified T2_NO->T2_End T2_Cytokines->T2_End T3_Start Active Concentrations from Tier 2 T2_End->T3_Start Proceed if active T3_WB Western Blot Analysis (iNOS, COX-2, NF-κB pathway) T3_Start->T3_WB T3_End Elucidation of Molecular Mechanism T3_WB->T3_End

Caption: Tiered experimental workflow for evaluating the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway in Inflammation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p p-IκBα (Degraded) IkB->IkB_p NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Phosphorylates Nucleus Nucleus NFkB_p->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_p->Genes Induces Transcription Proteins Pro-inflammatory Proteins Genes->Proteins Translation Inflammation Inflammation Proteins->Inflammation

Caption: Simplified NF-κB signaling pathway in response to LPS stimulation, a target for anti-inflammatory drugs.

References

Application Note: Investigating the Anti-Cancer Mechanism of Isodihydroauroglaucin via STAT3 Signaling Inhibition and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodihydroauroglaucin, a naturally occurring secondary metabolite, has emerged as a compound of interest for its potential anti-cancer properties. This document outlines a proposed mechanism of action, hypothesizing that this compound exerts its cytotoxic effects on cancer cells through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the subsequent induction of apoptosis. STAT3 is a critical protein involved in cell proliferation, survival, and differentiation, and its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] This application note provides detailed protocols for key experiments to investigate this hypothesized mechanism and presents hypothetical data to illustrate expected outcomes.

Hypothesized Mechanism of Action

This compound is proposed to inhibit the proliferation of cancer cells by downregulating the STAT3 signaling pathway. This inhibition is thought to occur through the prevention of STAT3 phosphorylation, which is essential for its activation, dimerization, and nuclear translocation. The suppression of STAT3 activity leads to the decreased expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. Consequently, the disruption of these pro-survival signals triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data from key experiments designed to test the proposed mechanism of action of this compound on a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Parameter This compound Concentration Result
Cell Viability (IC50) 0 µM100%
1 µM85%
5 µM52%
10 µM25%
IC50 4.8 µM
Apoptosis Rate (% of cells) 0 µM5%
5 µM35%
10 µM60%
Protein Expression (relative to control) p-STAT3 (Tyr705)
5 µM0.4
10 µM0.15
Total STAT3
5 µM0.95
10 µM0.9
Bcl-2
5 µM0.5
10 µM0.2
Cleaved Caspase-3
5 µM3.2
10 µM5.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours. Ensure the final DMSO concentration is less than 0.1%.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression levels of key proteins in the STAT3 signaling pathway.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-STAT3, STAT3, Bcl-2, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Treat cells with this compound (e.g., 0, 5, 10 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence system. Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

Isodihydroauroglaucin_Mechanism This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Bcl2 Bcl-2 (Anti-apoptotic) Nucleus->Bcl2 Decreases Transcription Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Nucleus->Caspase3 Indirectly Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow Diagram

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment mtt Cell Viability (MTT Assay) treatment->mtt flow Apoptosis Analysis (Flow Cytometry) treatment->flow wb Protein Expression (Western Blot) treatment->wb ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_quant Analyze Protein Levels (p-STAT3, Bcl-2, etc.) wb->protein_quant end Conclusion: Mechanism Elucidation ic50->end apoptosis_quant->end protein_quant->end

References

Application Notes and Protocols for Isodihydroauroglaucin as a Putative Lipid-Lowering Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any scientific evidence to support the role of isodihydroauroglaucin as a lipid-lowering agent. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals interested in the investigation of novel natural products for lipid-lowering activity. The data, experimental procedures, and signaling pathways described herein are based on established mechanisms of known lipid-lowering compounds and should be considered a hypothetical framework for the investigation of a novel agent.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. The discovery of novel lipid-lowering agents is a critical area of pharmaceutical research. This compound is a fungal metabolite belonging to the class of prenylated hydroquinones, isolated from fungi of the genera Aspergillus and Eurotium.[1][2][3] While its primary reported biological activities include antibacterial and cytotoxic effects, its potential as a lipid-lowering agent remains unexplored.[3][4]

This document provides a comprehensive set of hypothetical application notes and detailed experimental protocols to guide the investigation of a natural product, exemplified by this compound, as a potential lipid-lowering agent. The protocols and conceptual frameworks are based on well-established pathways in lipid metabolism, including the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[5][6][7]

Potential Mechanisms of Action

The lipid-lowering effects of a novel compound could be mediated through several key metabolic pathways. Two of the most prominent and well-validated targets are:

  • Inhibition of HMG-CoA Reductase: This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[8][9][10] Natural products, such as statins, are well-known inhibitors of HMG-CoA reductase.[11][12][13][14][15]

  • Modulation of the SREBP Pathway: SREBPs are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[5][6][7][16] Natural products have been shown to modulate this pathway, offering another avenue for lipid reduction.[5][6][7][17]

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. These tables are for illustrative purposes to guide data presentation and comparison.

Table 1: In Vitro Efficacy of a Hypothetical Lipid-Lowering Agent

AssayMetricConcentration (µM)Result
HMG-CoA Reductase Activity IC501015.2 µM
508.7 µM
1004.1 µM
SREBP-2 Activation % Inhibition1025%
5060%
10085%
Cellular Cholesterol Content % Reduction1010%
5035%
10058%
LDLR mRNA Expression Fold Change502.5-fold increase

Table 2: In Vivo Efficacy in a Hyperlipidemic Animal Model

ParameterControl GroupTreatment Group (50 mg/kg)% Changep-value
Total Cholesterol (mg/dL) 250 ± 15180 ± 12-28%<0.01
LDL Cholesterol (mg/dL) 180 ± 10110 ± 8-39%<0.01
HDL Cholesterol (mg/dL) 35 ± 540 ± 4+14%>0.05
Triglycerides (mg/dL) 200 ± 20140 ± 15-30%<0.01
Hepatic HMG-CoA Reductase Activity 100%45%-55%<0.01
Hepatic SREBP-2 (nuclear) 100%30%-70%<0.01

Experimental Protocols

The following are detailed protocols for key experiments to assess the lipid-lowering potential of a novel compound.

4.1. In Vitro HMG-CoA Reductase Activity Assay

  • Objective: To determine the direct inhibitory effect of the test compound on the activity of HMG-CoA reductase.

  • Materials:

    • Human recombinant HMG-CoA reductase

    • HMG-CoA substrate

    • NADPH

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Pravastatin (positive control)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, HMG-CoA, and the test compound at various concentrations (or pravastatin/DMSO for controls).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding NADPH and HMG-CoA reductase enzyme.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 20 minutes, which corresponds to the oxidation of NADPH.

    • Calculate the rate of NADPH consumption for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

4.2. Cellular Cholesterol Quantification

  • Objective: To measure the effect of the test compound on total cholesterol levels in a relevant cell line (e.g., HepG2 human hepatoma cells).

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound dissolved in DMSO

    • Cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit)

    • Lysis buffer

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

    • Wash the cells with PBS and lyse them using the provided lysis buffer.

    • Perform the cholesterol assay according to the manufacturer's instructions, which typically involves an enzymatic reaction that generates a fluorescent product.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the cholesterol concentration in each sample relative to the total protein content and express the results as a percentage of the control-treated cells.

4.3. SREBP-2 Activation Assay (Western Blot)

  • Objective: To assess the effect of the test compound on the processing and nuclear translocation of SREBP-2.

  • Materials:

    • HepG2 cells

    • Test compound

    • Nuclear and cytoplasmic extraction kit

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-SREBP-2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat HepG2 cells with the test compound for a specified time (e.g., 16 hours).

    • Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

    • Determine the protein concentration of each fraction using the BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against SREBP-2 overnight at 4°C. Also probe for loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensity of the mature (nuclear) form of SREBP-2 and normalize it to the loading control.

Visualization of Pathways and Workflows

5.1. Signaling Pathways

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol This compound This compound (Hypothetical Inhibitor) This compound->HMGCR

Caption: Hypothetical inhibition of the HMG-CoA reductase pathway by this compound.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP-Insig Complex S1P S1P SREBP_SCAP->S1P Translocation S2P S2P S1P->S2P Cleavage 1 Cleaved_SREBP Cleaved SREBP S2P->Cleaved_SREBP Cleavage 2 nSREBP Nuclear SREBP (nSREBP) Cleaved_SREBP->nSREBP Translocation SRE Sterol Response Element (SRE) nSREBP->SRE Lipid_Genes Lipid Synthesis Genes (e.g., HMGCR, FASN) SRE->Lipid_Genes Transcription This compound This compound (Hypothetical Modulator) This compound->SREBP_SCAP Inhibition of Translocation? Experimental_Workflow Start Start: Identify Novel Compound In_Vitro In Vitro Screening Start->In_Vitro HMGCR_Assay HMG-CoA Reductase Activity Assay In_Vitro->HMGCR_Assay SREBP_Assay SREBP Activation Assay In_Vitro->SREBP_Assay Cellular_Assay Cellular Cholesterol Quantification In_Vitro->Cellular_Assay In_Vivo In Vivo Studies (Hyperlipidemic Model) HMGCR_Assay->In_Vivo SREBP_Assay->In_Vivo Cellular_Assay->In_Vivo Lipid_Profile Plasma Lipid Profile Analysis In_Vivo->Lipid_Profile Mechanism_Study Mechanism of Action (Tissue Analysis) In_Vivo->Mechanism_Study Lead_Optimization Lead Optimization Lipid_Profile->Lead_Optimization Mechanism_Study->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

References

Application Notes and Protocols for Isodihydroauroglaucin in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodihydroauroglaucin is a naturally occurring orange pigment that has been isolated from the marine fungus Eurotium sp.[1]. As a member of the polyketide class of compounds, it represents a chemical scaffold of interest for drug discovery. Preliminary studies have indicated that this compound possesses bioactive properties, particularly in the area of lipid metabolism, suggesting its potential as a lead compound for the development of therapeutics targeting metabolic disorders such as obesity[1]. These application notes provide an overview of the potential applications of this compound in drug discovery and detailed protocols for its investigation.

Potential Applications in Drug Discovery

Initial research has identified this compound as having lipid-reducing activity in a zebrafish model[1]. This finding opens up several avenues for further investigation and potential therapeutic applications:

  • Metabolic Disorders: The primary area of interest is in the treatment of obesity and related metabolic syndromes, including non-alcoholic fatty liver disease (NAFLD)[1]. Natural products are a rich source of compounds that target lipid metabolism pathways[1][2][3][4][5].

  • Anti-inflammatory Effects: Chronic low-grade inflammation is a key feature of obesity and metabolic disease. While not yet reported for this compound, many natural products with metabolic-modulating effects also possess anti-inflammatory properties, often through inhibition of pathways like NF-κB[6][7][8].

  • Antioxidant Properties: Oxidative stress is closely linked to both inflammation and metabolic dysfunction. The potential antioxidant activity of this compound could contribute to its therapeutic effects[9][10][11].

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be generated for this compound using the protocols described below. Note: The values presented are hypothetical examples for illustrative purposes, as specific IC50/EC50 values for this compound are not yet extensively published.

Assay NameTarget/Endpoint MeasuredSample Quantitative Data (Hypothetical)
Zebrafish Nile Red Fat Metabolism AssayReduction of neutral lipid accumulation in zebrafish larvaeEC50: 15 µM
Nitric Oxide (NO) Production AssayInhibition of LPS-induced NO in RAW 264.7 macrophagesIC50: 25 µM
DPPH Radical Scavenging AssayScavenging of the DPPH free radicalIC50: 50 µM
ABTS Radical Scavenging AssayScavenging of the ABTS radical cationIC50: 45 µM
STAT3 Phosphorylation Inhibition AssayInhibition of IL-6-induced STAT3 phosphorylation (Y705)IC50: 10 µM

Experimental Protocols

Protocol 1: Zebrafish Nile Red Fat Metabolism Assay

This protocol is adapted from established methods to assess the in vivo lipid-reducing effects of this compound[12][13][14][15][16].

Objective: To quantify the effect of this compound on neutral lipid accumulation in zebrafish larvae.

Materials:

  • Wild-type zebrafish embryos

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • 1-phenyl-2-thiourea (PTU) solution (to prevent pigmentation)

  • This compound stock solution (in DMSO)

  • Nile Red staining solution (in acetone)

  • 96-well optical bottom plates

  • Fluorescence microscope

Procedure:

  • Collect zebrafish embryos and raise them in E3 medium at 28.5°C.

  • From 24 hours post-fertilization (hpf), add PTU to the E3 medium to prevent pigment formation.

  • At 3 days post-fertilization (dpf), transfer larvae to a 96-well plate (1 larva per well) containing fresh E3/PTU medium.

  • Prepare serial dilutions of this compound in E3/PTU medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known lipid-lowering drug).

  • Expose the larvae to the different concentrations of this compound for 48 hours (from 3 dpf to 5 dpf).

  • At 5 dpf, add Nile Red staining solution to each well to a final concentration of 10 ng/mL and incubate in the dark for 1 hour.

  • Wash the larvae three times with fresh E3/PTU medium to remove excess stain.

  • Anesthetize the larvae using tricaine (MS-222).

  • Image the larvae using a fluorescence microscope with appropriate filters for Nile Red. Capture images focusing on the yolk sac and trunk region.

  • Quantify the fluorescence intensity of the lipid droplets in the specified region using image analysis software (e.g., ImageJ).

  • Calculate the percentage reduction in fluorescence relative to the vehicle control and determine the EC50 value.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_staining Staining & Imaging cluster_analysis Data Analysis A Raise Zebrafish Embryos in E3 Medium B Add PTU at 24 hpf A->B C Transfer Larvae to 96-well Plate at 3 dpf B->C D Prepare this compound Dilutions C->D E Expose Larvae for 48 hours D->E F Stain with Nile Red at 5 dpf E->F G Wash Larvae F->G H Image with Fluorescence Microscope G->H I Quantify Fluorescence Intensity H->I J Calculate EC50 I->J

Workflow for the Zebrafish Nile Red Fat Metabolism Assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells[17].

Objective: To determine the anti-inflammatory activity of this compound by measuring its effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite from a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production and determine the IC50 value.

  • A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death[13].

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol assesses the free radical scavenging ability of this compound[10][11].

Objective: To measure the antioxidant capacity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)

  • This compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

Procedure:

  • Prepare serial dilutions of this compound and the positive control in a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Proposed Mechanisms of Action & Signaling Pathways

While the precise molecular targets of this compound are yet to be fully elucidated, its lipid-lowering effects suggest potential modulation of key metabolic signaling pathways.

Proposed Lipid Metabolism Pathway

Many natural products that reduce lipid accumulation act by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis. Furthermore, AMPK can inhibit the SREBP-1c transcription factor, which controls the expression of lipogenic genes[3][4][5]. This compound may act through a similar mechanism.

G This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Fatty Acid & Lipid Synthesis ACC->Lipogenesis SREBP1c->Lipogenesis Promotes

Proposed mechanism for lipid reduction by this compound.
Potential Anti-inflammatory Pathway

A common pathway implicated in inflammation associated with metabolic diseases is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like iNOS (which produces NO) and various cytokines[6][8]. This compound could potentially inhibit this pathway at various points, such as the degradation of IκBα.

G cluster_nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK InflammatoryGenes Transcription of Inflammatory Genes (e.g., iNOS, Cytokines) Nucleus->InflammatoryGenes This compound This compound This compound->IkBa Prevents Degradation

Potential inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isodihydroauroglaucin Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Isodihydroauroglaucin, a fungal metabolite with known antibacterial properties.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of the source organism and the extraction of this compound.

Issue 1: Low or No Production of this compound

Possible Cause Suggested Solution
Suboptimal Culture Conditions Fungal secondary metabolite production is highly sensitive to environmental factors. Systematically optimize culture parameters such as media composition, pH, temperature, and aeration.[3][4] For Eurotium species, consider using a high-concentration sodium chloride MYA solid medium to induce conidia production before inoculation into liquid culture.[5]
Silent Biosynthetic Gene Cluster The gene cluster responsible for this compound biosynthesis may be silent under standard laboratory conditions.[6] Employ the "One Strain, Many Compounds" (OSMAC) approach by varying culture parameters one at a time.[6] Consider co-culturing Eurotium amstelodami with bacteria like Bacillus licheniformis, which has been shown to induce the production of various secondary metabolites.[5][7]
Incorrect Incubation Time The production of secondary metabolites is often growth-phase dependent. Perform a time-course study to determine the optimal incubation period for maximal this compound yield. For some Aspergillus strains, this can be up to 14 days.[3]
Inappropriate Precursor Supply As a polyketide, this compound biosynthesis relies on acetyl-CoA and malonyl-CoA precursors. Ensure the culture medium contains adequate carbon sources, such as sucrose or glucose, to support primary metabolism and the subsequent production of these building blocks.[4][8]

Issue 2: Low Extraction Efficiency

Possible Cause Suggested Solution
Inefficient Cell Lysis Fungal mycelia can be tough. Ensure complete disruption of the fungal cells to release the intracellular metabolites. Methods include grinding the lyophilized biomass, sonication, or using bead beaters.
Inappropriate Extraction Solvent The choice of solvent is critical for efficient extraction. This compound is an organic molecule, so polar to semi-polar organic solvents are likely to be effective.[9] Ethyl acetate and chloroform are good starting points for extracting fungal metabolites.[6] A systematic approach using solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) is recommended to find the optimal solvent.
Insufficient Extraction Time or Agitation Ensure adequate contact time between the solvent and the biomass. Shaking or stirring during extraction can increase the yield. For some fungal extractions, a 24-48 hour extraction period with agitation is common.
Degradation of the Target Compound This compound may be sensitive to heat, light, or pH changes. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation.[10] Store extracts at low temperatures and protected from light.

Issue 3: Difficulty in Purification

Possible Cause Suggested Solution
Complex Mixture of Metabolites Fungal extracts are often complex mixtures of structurally similar compounds. Utilize a multi-step purification strategy.
Co-elution with Other Compounds If target compounds co-elute during chromatography, try changing the stationary phase (e.g., from normal phase silica to reversed-phase C18) or the mobile phase composition. Gradient elution is often more effective than isocratic elution for separating complex mixtures.
Sample Overload on Chromatography Column Overloading the column can lead to poor separation. Determine the optimal sample load for your column size and stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological source?

A1: this compound is a fungal secondary metabolite with a molecular formula of C19H24O3.[1][9] It has been isolated from various fungi, including Eurotium sp., Aspergillus ruber, Aspergillus glaucus, and Aspergillus chevalieri.[9]

Q2: What class of natural product is this compound?

A2: this compound is a polyketide. Polyketides are a large and diverse class of secondary metabolites synthesized by a family of enzymes called polyketide synthases (PKSs).[11][12]

Q3: What are the key parameters to optimize for increasing the production of this compound in fungal cultures?

A3: The key parameters to optimize include:

  • Media Composition: Carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., peptone, yeast extract), and mineral salts can significantly impact yield.[3][4]

  • pH: The optimal pH for growth and secondary metabolite production can vary between fungal species. A typical starting point for many fungi is a pH between 5.0 and 7.0.

  • Temperature: Most fungi have an optimal temperature range for growth and metabolite production. For many Aspergillus and Penicillium species, this is between 25°C and 30°C.

  • Aeration: Shaking speed in liquid cultures influences oxygen availability, which can affect metabolic pathways.

  • Incubation Time: The production of secondary metabolites is often linked to specific growth phases.

Q4: What are the recommended methods for extracting this compound from fungal biomass?

A4: A common method involves the following steps:

  • Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration.

  • Drying: Lyophilize (freeze-dry) the mycelium to remove water.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Extract the powdered biomass with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture) with agitation. This can be done at room temperature or with gentle heating.

  • Filtration and Concentration: Filter the extract to remove the biomass and then concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

Q5: What analytical techniques are suitable for the detection and quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful technique for the analysis of this compound. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Experimental Protocols

Protocol 1: General Procedure for Cultivation of Eurotium sp. for this compound Production

  • Prepare a high-concentration sodium chloride Malt Yeast Agar (MYA) solid medium (20 g/L malt extract, 5 g/L yeast extract, 15 g/L agar, 30 g/L sucrose, 170 g/L NaCl).[5]

  • Inoculate the MYA plates with spores of Eurotium sp. and incubate at 37°C to induce conidia production.[5]

  • Prepare a spore suspension from the mature culture and adjust the concentration to approximately 1 x 10^6 spores/mL.[5]

  • Inoculate a liquid medium (e.g., Potato Dextrose Broth or a custom-optimized medium) with the spore suspension.

  • Incubate the liquid culture at a controlled temperature (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) for the predetermined optimal production time.

Protocol 2: Solvent Extraction of this compound

  • Harvest the fungal mycelium by filtration through cheesecloth or a similar filter.

  • Freeze-dry the mycelium to obtain a dry powder.

  • Weigh the dried mycelium and place it in an Erlenmeyer flask.

  • Add a suitable organic solvent (e.g., ethyl acetate) at a ratio of 1:10 (w/v).

  • Agitate the mixture on a shaker at room temperature for 24-48 hours.

  • Filter the mixture to separate the solvent extract from the biomass.

  • Repeat the extraction of the biomass with fresh solvent to ensure complete recovery.

  • Combine the solvent extracts and concentrate them using a rotary evaporator at a temperature below 40°C.

  • Store the crude extract at -20°C for further purification and analysis.

Visualizations

Generalized Polyketide Biosynthesis Pathway Generalized Biosynthesis Pathway of a Fungal Polyketide cluster_0 Primary Metabolism cluster_1 Polyketide Synthase (PKS) Assembly Line cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 PKS Ketosynthase (KS) Acyltransferase (AT) Dehydratase (DH) Enoylreductase (ER) Ketoreductase (KR) Acyl Carrier Protein (ACP) Acetyl-CoA->PKS:ks Malonyl-CoA->PKS:at Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain Modified_Polyketide Modified_Polyketide Polyketide_Chain->Modified_Polyketide Tailoring Enzymes This compound This compound Modified_Polyketide->this compound Tailoring_Enzymes e.g., P450s, Methyltransferases

Caption: A generalized pathway for the biosynthesis of fungal polyketides like this compound.

Experimental Workflow for this compound Extraction Experimental Workflow Fungal_Culture 1. Fungal Culture (e.g., Eurotium sp.) Harvesting 2. Harvesting Mycelia Fungal_Culture->Harvesting Drying 3. Lyophilization Harvesting->Drying Extraction 4. Solvent Extraction Drying->Extraction Filtration 5. Filtration Extraction->Filtration Concentration 6. Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract 7. Crude Extract Concentration->Crude_Extract Purification 8. Chromatographic Purification Crude_Extract->Purification Pure_Compound 9. Pure this compound Purification->Pure_Compound Analysis 10. Structural Analysis (NMR, MS) Pure_Compound->Analysis

Caption: A typical experimental workflow for the extraction and purification of this compound.

References

Technical Support Center: Isodihydroauroglaucin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Isodihydroauroglaucin in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known biological activity?

This compound is a fungal metabolite.[1][2] Published research has indicated that it possesses antibacterial activity and has been evaluated for lipid-reducing properties.[1][2] In one study, it did not show cytotoxic activity against the cancer cell lines tested.[1]

2. What is the recommended solvent for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.

3. I am not observing the expected biological effect of this compound in my assay. What are the possible reasons?

Several factors could contribute to a lack of efficacy:

  • Inappropriate cell model: The selected cell line may not have the molecular target or pathway that this compound acts upon.

  • Sub-optimal concentration: The concentration range tested may be too low to elicit a response. It is recommended to perform a dose-response experiment.

  • Compound instability: this compound may be unstable in the cell culture medium over the time course of the experiment.

  • Low cell permeability: The compound may not be efficiently entering the cells.

  • Purity of the compound: Impurities in the this compound sample could interfere with its activity.

4. I am observing unexpected cytotoxicity in my cell-based assay. What could be the cause?

Unexpected cytotoxicity can arise from several sources:

  • High concentration of this compound: Even if not reported as generally cytotoxic, high concentrations of any compound can induce cell death.

  • DMSO toxicity: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • Off-target effects: this compound may be interacting with unintended cellular targets, leading to toxicity.

  • Compound degradation: Degradation products of this compound could be cytotoxic.

  • Contamination: The compound stock solution or the cell culture itself may be contaminated.

5. How can I assess the stability of this compound in my experimental conditions?

To assess stability, you can incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Variability in compound preparation Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent incubation times Strictly adhere to the planned incubation times for compound treatment and subsequent assay steps.
Pipetting errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing.
Problem 2: High Background Signal in the Assay
Potential Cause Recommended Solution
Interference with assay reagents Run a control with this compound in cell-free assay medium to check for direct interference with the detection reagents.
Autofluorescence of the compound If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay to determine if it autofluoresces.
Precipitation of the compound Visually inspect the wells for any signs of compound precipitation after dilution in the cell culture medium. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent.

Data Presentation

Table 1: Solubility of this compound

Solvent Concentration Reference
DMSO10 mM[2]

Table 2: General Physicochemical Properties (Hypothetical Data for Illustrative Purposes)

Property Value Notes
Molecular Weight Insert Value
LogP Insert ValueAn indicator of lipophilicity and potential cell permeability.
pKa Insert ValueImportant for understanding solubility at different pH values.

Experimental Protocols

General Protocol for a Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting_Workflow cluster_no_effect Troubleshooting 'No Effect' cluster_cytotoxicity Troubleshooting 'High Cytotoxicity' cluster_reproducibility Troubleshooting 'Poor Reproducibility' start Start: Unexpected Assay Result issue Define the Issue: - No Effect - High Cytotoxicity - Poor Reproducibility start->issue no_effect_conc Increase Concentration Range issue->no_effect_conc No Effect cytotoxicity_dmso Reduce Final DMSO Concentration issue->cytotoxicity_dmso High Cytotoxicity reproducibility_prep Standardize Compound Preparation issue->reproducibility_prep Poor Reproducibility no_effect_cell Verify Cell Model Suitability no_effect_conc->no_effect_cell no_effect_stability Check Compound Stability (HPLC/LC-MS) no_effect_cell->no_effect_stability end Resolution no_effect_stability->end cytotoxicity_conc Lower Compound Concentration cytotoxicity_dmso->cytotoxicity_conc cytotoxicity_control Run Compound-Only Control cytotoxicity_conc->cytotoxicity_control cytotoxicity_control->end reproducibility_cell Check Cell Health and Passage Number reproducibility_prep->reproducibility_cell reproducibility_tech Review Pipetting Technique reproducibility_cell->reproducibility_tech reproducibility_tech->end

Caption: Troubleshooting workflow for this compound assays.

Hypothetical_Signaling_Pathway cluster_pathway Potential Downstream Effects This compound This compound receptor Unknown Receptor / Target This compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activation/Inhibition transcription_factor Transcription Factor (e.g., Nrf2) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response: - Lipid Metabolism Modulation - Antibacterial Effect gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Isodihydroauroglaucin dosage and concentration optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers working with isodihydroauroglaucin, a fungal metabolite derived from Aspergillus and Eurotium species.[1][2] Due to the limited availability of specific experimental data for this compound, this document focuses on providing best practices and general protocols based on methodologies used for similar bioactive fungal metabolites.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound has a predicted low water solubility.[3] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. A stock solution of 10 mM in DMSO is a common starting point for fungal metabolites.[4]

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Add the calculated volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Q2: What is a good starting concentration for my in vitro experiments?

A2: Without specific data for this compound, it is recommended to perform a pilot experiment across a broad concentration range to determine the optimal working concentration for your specific cell line and assay. Based on published data for other bioactive metabolites from marine-derived fungi, a range of 1 µM to 50 µM is a reasonable starting point. For instance, other fungal compounds have shown activity with IC50 values ranging from 2.6 to 11.2 µM for cytotoxicity and MIC values from 4.0 to 32.0 µM for antimicrobial activity.[5]

Q3: My compound is precipitating in the cell culture medium. What should I do?

A3: Precipitation in aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

  • Pre-dilute in Medium: Serially dilute your DMSO stock solution in the complete cell culture medium before adding it to the cells. Add the compound to the medium and mix well before applying it to the cells.

  • Use a Carrier: In some cases, using a carrier protein like bovine serum albumin (BSA) in the medium can help maintain the solubility of hydrophobic compounds.

Q4: I am not observing any biological activity. What are the possible reasons?

A4: A lack of activity can be due to several factors:

  • Concentration: The effective concentration might be higher than the range you tested. Consider performing a dose-response experiment with a wider and higher concentration range.

  • Compound Stability: The compound may be unstable in your culture conditions (e.g., sensitive to light or temperature).

  • Cell Line Specificity: The chosen cell line may not have the specific target or pathway that this compound acts upon.

  • Assay Sensitivity: The assay may not be sensitive enough to detect subtle effects. Ensure your assay controls are working correctly and the readout is robust.

Troubleshooting Guide

This section provides a structured approach to common experimental issues.

Problem Possible Cause Recommended Solution
Poor Reproducibility Inconsistent stock solution preparation or handling.Prepare a large, single batch of stock solution. Aliquot and store properly to avoid freeze-thaw cycles.
Cell culture variability (e.g., passage number, confluency).Standardize cell culture procedures. Use cells within a consistent passage number range and seed at a uniform density.
High Background Signal in Assay Compound autofluorescence or color interference.Run a control with the compound in cell-free medium to check for interference with the assay readout (e.g., absorbance, fluorescence).
Contamination in cell culture.Regularly test for mycoplasma and other contaminants.
Unexpected Cytotoxicity High concentration of the compound.Perform a dose-response curve to determine the cytotoxic concentration range.
High final DMSO concentration.Calculate and verify that the final DMSO concentration in the well is non-toxic to your cells (typically <0.5%).

Experimental Protocols

Protocol 1: Determining Optimal Concentration Range using MTT Cytotoxicity Assay

This protocol describes a general method to determine the cytotoxic potential and effective concentration range of this compound.

1. Materials:

  • Target cell line (e.g., HeLa, A549)
  • Complete culture medium (e.g., DMEM + 10% FBS)
  • This compound stock solution (10 mM in DMSO)
  • 96-well cell culture plates
  • MTT reagent (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
  • Plate reader (570 nm)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
  • Measurement: Read the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis cluster_followup Phase 4: Follow-up Experiments prep_stock Prepare 10 mM Stock in DMSO pilot_design Design Pilot Dose-Response (e.g., 0.1 µM - 100 µM) prep_stock->pilot_design seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound (24-72h incubation) seed_cells->treat_cells cytotox_assay Perform Cytotoxicity Assay (e.g., MTT, MTS) treat_cells->cytotox_assay read_plate Measure Absorbance/ Fluorescence cytotox_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50 determine_range Determine Optimal Non-Toxic Concentration Range calc_ic50->determine_range mechanism_assay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) determine_range->mechanism_assay

Caption: General workflow for screening and optimizing the concentration of this compound.

Troubleshooting Decision Tree

G cluster_activity Bioactivity Issues cluster_repro Reproducibility Issues cluster_tech Technical Issues start Problem: Unexpected Experimental Results no_activity No Activity Observed start->no_activity poor_repro Poor Reproducibility start->poor_repro precipitate Compound Precipitation in Medium start->precipitate check_conc Test Higher Concentration Range no_activity->check_conc Is concentration high enough? check_stability Verify Compound Stability check_conc->check_stability Still no effect change_cell Use Different Cell Line check_stability->change_cell Still no effect check_stock Standardize Stock Solution Prep/Storage poor_repro->check_stock Are aliquots used? check_cells Standardize Cell Culture (Passage #, Density) check_stock->check_cells Still variable check_dmso Ensure Final DMSO Concentration is <0.5% precipitate->check_dmso

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and reducing the off-target effects of small molecule inhibitors, using the hypothetical compound "Isodihydroauroglaucin" as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to a variety of outcomes, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[2]

Q2: Why is it crucial to identify and reduce off-target effects?

Q3: I'm observing an unexpected phenotype in my experiment with this compound. Could this be due to an off-target effect?

A3: It is possible. Unexpected or contradictory results are often the first indication of potential off-target activity. However, it is essential to first rule out other experimental variables. Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue.

Q4: What are the general strategies to minimize off-target effects?

A4: Strategies to mitigate off-target effects include rational drug design to improve selectivity, conducting high-throughput screening to identify off-targets early, and using genetic or phenotypic screening to confirm that the observed effect is due to the intended target.[6] Additionally, post-market surveillance and continuous monitoring are crucial for drugs that are already in use.[6]

Troubleshooting Guide: Unexpected Experimental Outcomes

If your experiments with this compound are producing unexpected results, follow this guide to troubleshoot potential off-target effects.

Step 1: Verify Experimental Conditions and Reagents

Before suspecting off-target effects, it is crucial to confirm the integrity of your experiment.[7]

  • Reagent Quality: Ensure the purity and stability of your this compound stock. Has it been stored correctly? Could it have degraded?

  • Concentration Verification: Double-check all calculations for your dilutions. Use the lowest effective concentration of this compound to minimize the potential for off-target interactions.

  • Control Experiments: Ensure your positive and negative controls are behaving as expected.[8] If your controls are not working, troubleshoot the assay itself before interpreting the effects of your compound.[8]

  • Reproducibility: Attempt to reproduce the unexpected finding in an independent experiment to rule out random error.[7]

Step 2: Initial Assessment for Off-Target Effects

If you have ruled out experimental error, consider the possibility of off-target effects.

  • Phenotypic Mismatch: Does the observed phenotype align with the known function of the intended target? If not, this could suggest the involvement of other proteins.

  • Literature Review: Search for publications on this compound or structurally similar compounds. Have others reported similar off-target effects or unexpected findings?

  • Structure-Activity Relationship (SAR): If available, test analogs of this compound. Do changes in the chemical structure that are known to affect on-target potency correlate with the observed phenotype? A lack of correlation may indicate an off-target effect.

Step 3: Advanced Experimental Validation

If initial assessments suggest an off-target effect, the following experimental approaches can provide more definitive answers.

  • Orthogonal Inhibition: Use a structurally different inhibitor that targets the same protein as this compound. If this second inhibitor reproduces the observed phenotype, it strengthens the evidence for an on-target effect. If it does not, an off-target effect of this compound is likely.

  • Target Knockdown/Knockout: Use techniques like RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still produces the same phenotype in these cells, it is acting through an off-target mechanism.[4]

  • Off-Target Profiling: Screen this compound against a panel of known off-target proteins, such as a kinase or GPCR panel. This can help identify specific unintended targets.

Quantitative Data Presentation

When reporting the selectivity of this compound, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing the inhibitory activity of a compound against its intended target and a panel of potential off-target kinases.

Protein TargetIC50 (nM) for this compoundFold Selectivity vs. On-Target
On-Target Kinase A 15 -
Off-Target Kinase B1,500100x
Off-Target Kinase C> 10,000> 667x
Off-Target Kinase D35023x
Off-Target Kinase E8,000533x

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. In Silico Off-Target Prediction

Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[9][10]

  • Objective: To generate a prioritized list of potential off-targets for subsequent experimental validation.

  • Methodology:

    • Obtain the 2D structure (e.g., SMILES string) of this compound.

    • Utilize a variety of computational tools and databases. These can include:

      • Similarity-based methods (e.g., SEA, SwissTargetPrediction): These tools compare the chemical structure of this compound to a database of compounds with known protein targets.[9]

      • Machine learning models: These models are trained on large datasets of compound-protein interactions to predict binding events.[10]

      • Docking simulations: If the 3D structure of potential off-target proteins is known, molecular docking can be used to predict binding affinity.

    • Analyze the results from multiple prediction methods to identify high-confidence potential off-targets.[11]

    • Prioritize the predicted off-targets based on their biological relevance to the experimental system being studied.

2. In Vitro Kinase Profiling Assay

This protocol describes a common method to experimentally screen this compound against a panel of purified kinases.

  • Objective: To quantitatively measure the inhibitory activity of this compound against a broad range of kinases.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to create a range of concentrations for testing.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the phosphorylation reaction.

    • Add the different concentrations of this compound to the wells. Include appropriate controls (no inhibitor and no enzyme).

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays that detect ADP production.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

3. Cellular Target Engagement Assay (Wild-Type vs. Knockout Cells)

This protocol uses CRISPR-Cas9 to validate that the cellular effect of this compound is dependent on its intended target.

  • Objective: To determine if the phenotypic effect of this compound is lost when its intended target is absent.

  • Methodology:

    • Generate Knockout Cells: Use CRISPR-Cas9 to generate a cell line that does not express the intended target of this compound. Validate the knockout by Western blot or qPCR.

    • Cell Treatment: Plate both the wild-type and knockout cell lines at the same density.

    • Treat both cell lines with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Phenotypic Readout: After an appropriate incubation time, measure the phenotype of interest (e.g., cell viability using a CellTiter-Glo assay, apoptosis by Annexin V staining, or changes in a specific signaling pathway by Western blot).

    • Data Analysis: Compare the dose-response curves of this compound in the wild-type and knockout cell lines. If the compound is on-target, its effect should be significantly reduced or absent in the knockout cells.

Visualizations

Off_Target_Identification_Workflow cluster_validation A Unexpected Experimental Result Observed B Step 1: Verify Experimental Conditions & Reagents A->B C Step 2: Initial Off-Target Assessment (Literature, SAR) B->C D Step 3: Computational Off-Target Prediction C->D E Step 4: Experimental Validation D->E F Orthogonal Inhibitor Studies E->F G Target Knockdown/ Knockout Experiments E->G H In Vitro Off-Target Screening (e.g., Kinase Panel) E->H I Analysis & Interpretation: On-Target vs. Off-Target Effect F->I G->I H->I J Compound Optimization or Selection of New Tool Compound I->J

Caption: Workflow for identifying and validating off-target effects.

Signaling_Pathway_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Target Kinase A B Substrate 1 A->B Phosphorylation C Desired Cellular Effect B->C D Off-Target Kinase X E Substrate 2 D->E Phosphorylation F Unexpected Phenotype E->F Compound This compound Compound->A Inhibition (On-Target) Compound->D Inhibition (Off-Target)

Caption: Example of on-target vs. off-target pathway inhibition.

References

Technical Support Center: Scaling Up Isodihydroauroglaucin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of isodihydroauroglaucin from fungal fermentations, primarily focusing on Eurotium and Aspergillus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a polyketide secondary metabolite known for its characteristic orange pigmentation. It is primarily produced by fungi of the genus Eurotium, which represents the sexual state (teleomorph) of several Aspergillus species. Therefore, strains of both Eurotium and Aspergillus may be potential producers.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound is synthesized via a polyketide pathway. While the specific gene cluster has not been fully elucidated, it is hypothesized to be initiated by a non-reducing polyketide synthase (NR-PKS). These large, multi-domain enzymes utilize acetyl-CoA and malonyl-CoA as building blocks to assemble the polyketide backbone, which then undergoes a series of tailoring reactions, including cyclization and oxidation, to form the final product.

Q3: What are the key factors influencing the yield of this compound?

A3: The yield of this compound is influenced by a combination of genetic, nutritional, and physiological factors. These include the genetic background of the producing strain, the composition of the fermentation medium (carbon and nitrogen sources, minerals), and physical parameters such as pH, temperature, aeration, and agitation.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: Quantification of this compound can be achieved using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a common method, leveraging the colored nature of the compound. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Production 1. Incorrect Fungal Strain: The strain may not be a high producer or may have lost its production capability through subculturing. 2. Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be ideal for secondary metabolite production. 3. Incorrect Fermentation pH: The pH of the medium may be outside the optimal range for the biosynthetic enzymes. 4. Inadequate Aeration: Oxygen limitation can inhibit the activity of oxygenase enzymes involved in the tailoring steps of the biosynthetic pathway.1. Strain Verification and Screening: Confirm the identity of your strain and screen different isolates or related species for higher production. 2. Media Optimization: Experiment with different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium salts). A higher C:N ratio often favors secondary metabolism. 3. pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for polyketide production in Aspergillus species is often in the range of 5.0-6.5. 4. Improve Aeration: Increase the agitation speed or the airflow rate to ensure sufficient dissolved oxygen.
Inconsistent Yields Between Batches 1. Inoculum Variability: Inconsistent age, concentration, or physiological state of the inoculum. 2. Raw Material Inconsistency: Batch-to-batch variation in complex media components like yeast extract or peptone. 3. Poor Process Control: Fluctuations in temperature, pH, or aeration during fermentation.1. Standardize Inoculum Preparation: Use a standardized protocol for inoculum development, ensuring a consistent spore concentration and pre-culture age. 2. Use Defined or Semi-Defined Media: If possible, transition from complex to more defined media to reduce variability. If using complex components, source them from a reliable supplier with consistent quality. 3. Implement Robust Process Monitoring and Control: Utilize automated bioreactor systems to maintain tight control over key fermentation parameters.
Contamination of the Fermentation 1. Inadequate Sterilization: Incomplete sterilization of the medium, bioreactor, or associated equipment. 2. Non-sterile Inoculation or Sampling: Introduction of contaminants during inoculation or sampling procedures.1. Validate Sterilization Protocol: Ensure that the sterilization time and temperature are sufficient for the volume of medium and equipment. 2. Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations of the culture.
Difficulty in Product Purification 1. Presence of Interfering Compounds: Co-production of other pigments or secondary metabolites with similar chemical properties. 2. Product Degradation: this compound may be sensitive to pH, light, or temperature.1. Optimize Extraction and Chromatography: Develop a selective extraction method (e.g., using a specific organic solvent) followed by a multi-step chromatography protocol (e.g., column chromatography with different stationary and mobile phases). 2. Assess Product Stability: Conduct stability studies to determine the optimal conditions for handling and storing the product.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Titer (Illustrative Data)

Carbon Source (40 g/L)Nitrogen Source (10 g/L)This compound Titer (mg/L)
GlucoseYeast Extract150 ± 12
SucroseYeast Extract185 ± 15
GlycerolYeast Extract120 ± 9
GlucosePeptone130 ± 11
SucrosePeptone160 ± 14
GlucoseAmmonium Sulfate50 ± 5

Note: The data presented in this table is for illustrative purposes to demonstrate the expected trends in media optimization and does not represent actual experimental results from a specific study on this compound.

Table 2: Influence of Fermentation Parameters on this compound Production (Illustrative Data)

Temperature (°C)pHAgitation (rpm)This compound Titer (mg/L)
255.5150170 ± 13
285.5150210 ± 18
305.5150190 ± 16
285.0150180 ± 15
286.0150200 ± 17
285.5100150 ± 12
285.5200225 ± 20

Note: The data presented in this table is for illustrative purposes to demonstrate the expected trends in process optimization and does not represent actual experimental results from a specific study on this compound.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

  • Media Preparation: Prepare the desired fermentation medium (e.g., based on the compositions in Table 1) and dispense 50 mL into 250 mL Erlenmeyer flasks. Seal the flasks with cotton plugs.

  • Sterilization: Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a spore suspension of the Eurotium/Aspergillus strain to a final concentration of 1 x 10^6 spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker at the desired temperature and agitation speed (e.g., 28°C and 150 rpm) for 7-10 days.

  • Sampling and Analysis: At desired time points, aseptically withdraw a sample for analysis of biomass and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (to be determined by a UV scan).

    • Quantification: Create a standard curve using purified this compound of known concentrations.

Visualizations

Isodihydroauroglaucin_Biosynthesis_Pathway cluster_0 Core Biosynthesis cluster_1 Tailoring Reactions Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Polyketide_Backbone Polyketide_Backbone NR-PKS->Polyketide_Backbone Iterative Condensation Tailoring_Enzymes Cyclases, Oxygenases, etc. Polyketide_Backbone->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Regulatory_Signaling_Pathway cluster_0 Environmental Signals cluster_1 Global Regulators cluster_2 Gene Expression Nutrient_Limitation Nutrient_Limitation LaeA LaeA Nutrient_Limitation->LaeA pH_Stress pH_Stress pH_Stress->LaeA Oxidative_Stress Oxidative_Stress Oxidative_Stress->LaeA Velvet_Complex Velvet_Complex LaeA->Velvet_Complex VeA VeA VeA->Velvet_Complex VelB VelB VelB->Velvet_Complex Gene_Cluster This compound Biosynthetic Gene Cluster Velvet_Complex->Gene_Cluster Activates Transcription Biosynthesis Biosynthesis Gene_Cluster->Biosynthesis Experimental_Workflow Strain_Selection Strain Selection & Inoculum Preparation Fermentation Shake Flask or Bioreactor Fermentation Strain_Selection->Fermentation Extraction Solvent Extraction of Broth Fermentation->Extraction Scale_Up Scale-Up to Larger Bioreactor Fermentation->Scale_Up Purification Chromatographic Purification Extraction->Purification Analysis HPLC/LC-MS Quantification Purification->Analysis Scale_Up->Extraction

Technical Support Center: Enhancing the Bioavailability of Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Isodihydroauroglaucin.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is crucial for developing effective bioavailability enhancement strategies. Its high lipophilicity and low aqueous solubility are the primary obstacles to its systemic absorption.

PropertyValueSource
Molecular FormulaC19H24O3PhytoBank[1]
Molecular Weight300.4 g/mol PubChem[2]
Predicted Water Solubility0.032 g/LALOGPS[1]
Predicted LogP4.64 - 5.91ALOGPS, ChemAxon[1]
Hydrogen Bond Donor Count2ChemAxon[1]
Hydrogen Bond Acceptor Count3ChemAxon[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound.

Issue 1: Low In Vitro Dissolution Rate of this compound Formulation

  • Question: My formulation of this compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids. What are the potential causes and how can I improve it?

  • Answer:

    Potential Causes:

    • Poor Wettability: Due to its hydrophobic nature, this compound powder may not disperse easily in the aqueous dissolution medium, leading to clumping and reduced surface area for dissolution.

    • High Crystallinity: The crystalline form of a drug is often less soluble than its amorphous counterpart.

    • Insufficient Solubilizing Excipients: The formulation may lack the appropriate type or concentration of excipients to aid in solubilization.

    Troubleshooting Steps:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3]

      • Micronization: Use techniques like air-jet milling to reduce particle size to the micron range.

      • Nanonization: Create a nanosuspension through wet bead milling or high-pressure homogenization for even greater surface area enhancement.[4]

    • Formulate as an Amorphous Solid Dispersion (ASD): Dispersing this compound in a polymer matrix can convert it to a more soluble amorphous form.[5]

      • Spray Drying: Dissolve the compound and a polymer (e.g., PVP, HPMC) in a common solvent and spray-dry to form an amorphous powder.[6]

      • Hot-Melt Extrusion (HME): Mix the compound with a thermoplastic polymer and process at high temperature and shear to create an amorphous solid.[5]

    • Incorporate Surfactants or Wetting Agents: Add surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the formulation to improve the wettability of the drug particles.[7]

    • Complexation:

      • Cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to increase the apparent solubility of this compound.[7]

Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data

  • Question: I am observing significant animal-to-animal variability in the plasma concentration of this compound after oral administration. What could be the reason and how can I achieve more consistent results?

  • Answer:

    Potential Causes:

    • Food Effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of lipophilic drugs.

    • Poor Formulation Stability: The formulation may not be stable in the GI environment, leading to precipitation of the drug.

    • Erratic Gastric Emptying: Differences in gastric emptying rates between animals can lead to variable drug delivery to the small intestine, the primary site of absorption.

    • First-Pass Metabolism: Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can be variable.[8]

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Conduct PK studies in either fasted or fed states consistently across all animal groups to minimize food-related variability.

    • Improve Formulation Stability in GI Fluids:

      • Lipid-Based Formulations: Formulating this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS) can help maintain the drug in a solubilized state throughout its transit in the GI tract.[7] These systems form fine emulsions upon contact with GI fluids, facilitating absorption.

      • Precipitation Inhibitors: Include polymers like HPMC or PVP in your formulation to maintain a supersaturated state and prevent precipitation of the drug in the gut.[9]

    • Consider Alternative Routes of Administration (for research purposes): While the goal is oral bioavailability, administering the compound intravenously (IV) can help determine the extent of first-pass metabolism and provide a baseline for absolute bioavailability calculations.

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy to start with for enhancing the bioavailability of this compound?

A1: Given its high lipophilicity (LogP > 4) and poor water solubility, a lipid-based formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS) is an excellent starting point.[7] These formulations can enhance solubility, improve lymphatic transport (potentially bypassing some first-pass metabolism), and reduce food effects, addressing several bioavailability challenges simultaneously.[10]

Q2: How can I prepare a simple nanosuspension of this compound in the lab?

A2: A common laboratory method for preparing nanosuspensions is wet bead milling . This involves dispersing the drug in an aqueous medium containing stabilizers (surfactants and/or polymers) and milling the suspension with small grinding beads (e.g., zirconium oxide) until the desired particle size is achieved. The stabilizers are crucial to prevent the nanoparticles from aggregating.

Q3: What are the critical quality attributes to monitor for a solid dispersion formulation of this compound?

A3: For an amorphous solid dispersion, the most critical attributes are:

  • Amorphous State: Confirm the absence of crystallinity using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Drug Loading: Ensure the amount of this compound in the dispersion is as intended.

  • Dissolution Performance: The formulation should show a significant improvement in dissolution rate and extent compared to the crystalline drug.

  • Physical Stability: Monitor for any signs of recrystallization over time under accelerated stability conditions (high temperature and humidity).

Q4: Can I use co-solvents to improve the bioavailability of this compound?

A4: While co-solvents like PEG 400 or propylene glycol can be used in liquid formulations to dissolve this compound, they may have limitations for oral delivery.[11] Upon dilution with GI fluids, the drug can precipitate out. This approach is often more suitable for preclinical toxicology studies where a solution is required, but for enhancing oral bioavailability, formulations that maintain solubility upon dilution, like SMEDDS or solid dispersions, are generally preferred.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Bead Milling

  • Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer, for example, 1% (w/v) Poloxamer 407 and 0.5% (w/v) Sodium Lauryl Sulfate.

  • Coarse Suspension: Disperse 2% (w/v) of this compound powder in the stabilizer solution and stir for 30 minutes to form a coarse suspension.

  • Milling: Add the coarse suspension and zirconium oxide beads (0.5 mm diameter) to a milling chamber.

  • Process: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor particle size periodically using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the optimal emulsification region. Add the required amount of this compound to the oil phase and heat gently if necessary to dissolve. Then, add the surfactant and co-surfactant and mix until a clear, homogenous liquid is formed.

  • Characterization:

    • Self-Emulsification Test: Add 1 mL of the SMEDDS formulation to 250 mL of water with gentle agitation and observe the formation of a clear or slightly bluish microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer. A size below 100 nm is generally desirable.

Visualizations

experimental_workflow_nanosuspension cluster_prep Preparation cluster_milling Milling Process cluster_char Characterization drug This compound coarse_susp Coarse Suspension drug->coarse_susp stabilizer Stabilizer Solution (e.g., Poloxamer) stabilizer->coarse_susp milling Wet Bead Milling coarse_susp->milling separation Bead Separation milling->separation final_product Nanosuspension separation->final_product analysis Particle Size Zeta Potential final_product->analysis

Caption: Workflow for Nanosuspension Preparation.

bioavailability_strategy_selection cluster_sol Solubility Enhancement Strategies start Start: Low Bioavailability of This compound q1 Primary Issue: Solubility or Permeability? start->q1 solubility Solubility-Limited q1->solubility LogP > 4, Low Water Solubility permeability Permeability-Limited (Less Likely) q1->permeability If solubility is addressed but absorption is still low lipid Lipid-Based (SMEDDS, Emulsions) solubility->lipid asd Amorphous Solid Dispersions (ASD) solubility->asd nano Nanosuspensions solubility->nano perm_enhancers Permeation Enhancers (e.g., Labrasol®) permeability->perm_enhancers

Caption: Strategy Selection for Bioavailability Enhancement.

References

Validation & Comparative

Isodihydroauroglaucin and the Landscape of Lipid-Lowering Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel lipid-lowering agents is a continuous endeavor. While established therapies form the cornerstone of managing hyperlipidemia, the exploration of new chemical entities is crucial for addressing unmet clinical needs. This guide provides a comparative overview of the current understanding of isodihydroauroglaucin in the context of well-characterized lipid-lowering compounds. However, a critical knowledge gap exists, as current scientific literature does not contain evidence of lipid-lowering activity for this compound.

This compound is a natural product of fungal origin, having been isolated from various species of Aspergillus and Eurotium.[1][2] Its chemical structure is defined as 2-(3E,5E)-3,5-heptadien-1-yl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde.[1] While some biological activities of this compound and its derivatives have been reported, including antibacterial, antiprotozoal, antioxidant, and neuroprotective effects, there are no published studies to date that investigate or substantiate any lipid-lowering properties.[3][4][5][6]

In contrast, several classes of lipid-lowering drugs have been extensively studied and are widely used in clinical practice. These compounds employ diverse mechanisms of action to effectively reduce plasma lipid levels, particularly low-density lipoprotein (LDL) cholesterol, a key factor in the development of atherosclerotic cardiovascular disease. The following sections provide a detailed comparison of these established lipid-lowering agents.

Established Lipid-Lowering Compounds: A Mechanistic and Efficacy Overview

The primary classes of lipid-lowering drugs include statins, fibrates, cholesterol absorption inhibitors, PCSK9 inhibitors, and ATP-citrate lyase (ACL) inhibitors. Each class targets a distinct step in lipid metabolism, offering a range of therapeutic options for patients with dyslipidemia.

Data Summary of Key Lipid-Lowering Drug Classes
Drug ClassPrimary TargetLDL-C ReductionHDL-C EffectTriglyceride Reduction
Statins HMG-CoA Reductase18-55%5-15% increase7-30%
Fibrates PPARα5-20%10-20% increase20-50%
Ezetimibe NPC1L113-20%1-5% increase5-10%
PCSK9 Inhibitors PCSK943-64%5-9% increase12-31%
Bempedoic Acid ATP Citrate Lyase17-28%MinimalMinimal

Detailed Mechanisms of Action and Signaling Pathways

Statins: Inhibitors of Cholesterol Synthesis

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][7][8] By blocking this enzyme, statins decrease the intracellular cholesterol concentration in hepatocytes. This reduction in hepatic cholesterol upregulates the expression of LDL receptors on the cell surface, leading to increased clearance of LDL-C from the circulation.[1][9]

statin_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol Synthesis mevalonate->cholesterol ldlr LDL Receptor Expression cholesterol->ldlr downregulates ldl_clearance LDL-C Clearance ldlr->ldl_clearance hmgcr->mevalonate statin Statins statin->hmgcr inhibit

Statin Mechanism of Action
Fibrates: Modulators of Lipid Metabolism

Fibrates act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[10][11] Activation of PPARα by fibrates leads to increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[4][10] Fibrates also increase the production of apolipoproteins A-I and A-II, the major protein components of HDL, thereby increasing HDL-C levels.[10][12]

fibrate_pathway fibrates Fibrates ppara PPARα fibrates->ppara activate gene_expression Gene Transcription ppara->gene_expression lpl Lipoprotein Lipase (LPL) Synthesis gene_expression->lpl increases apoa ApoA-I & ApoA-II Synthesis gene_expression->apoa increases tg_clearance Triglyceride Clearance lpl->tg_clearance hdl HDL Formation apoa->hdl ezetimibe_workflow dietary_chol Dietary & Biliary Cholesterol npc1l1 NPC1L1 Transporter (Small Intestine) dietary_chol->npc1l1 chol_absorption Cholesterol Absorption npc1l1->chol_absorption liver_chol Hepatic Cholesterol Stores chol_absorption->liver_chol ldlr_upregulation LDL Receptor Upregulation liver_chol->ldlr_upregulation depletion leads to ldl_clearance Increased LDL-C Clearance ldlr_upregulation->ldl_clearance ezetimibe Ezetimibe ezetimibe->npc1l1 inhibits pcsk9_pathway pcsk9_inhibitor PCSK9 Inhibitors pcsk9 PCSK9 pcsk9_inhibitor->pcsk9 inhibit ldlr LDL Receptor pcsk9->ldlr binds to ldlr_degradation LDL Receptor Degradation ldlr->ldlr_degradation promotes ldlr_recycling LDL Receptor Recycling ldlr->ldlr_recycling increased ldl_clearance LDL-C Clearance ldlr_recycling->ldl_clearance bempedoic_acid_pathway citrate Citrate acl ATP Citrate Lyase (ACL) citrate->acl acetyl_coa Acetyl-CoA acl->acetyl_coa cholesterol_synthesis Cholesterol Synthesis acetyl_coa->cholesterol_synthesis ldlr_upregulation LDL Receptor Upregulation cholesterol_synthesis->ldlr_upregulation reduction leads to ldl_clearance LDL-C Clearance ldlr_upregulation->ldl_clearance bempedoic_acid Bempedoic Acid bempedoic_acid->acl inhibits

References

Comparative Analysis of Isodihydroauroglaucin and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of Isodihydroauroglaucin, Flavoglaucin, Tetrahydroauroglaucin, and Auroglaucin, focusing on their cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This guide provides a comparative analysis of their performance with supporting experimental data and detailed methodologies.

This compound and its analogues, a class of polyketides primarily derived from fungi of the Aspergillus and Eurotium genera, have garnered significant interest in the scientific community for their diverse biological activities. These compounds, including flavoglaucin, tetrahydroauroglaucin, and auroglaucin, share a common structural scaffold but exhibit variations in their side chains and saturation levels, leading to a spectrum of bioactivities. This guide presents a comparative analysis of these analogues, summarizing their performance in various experimental assays and detailing the underlying methodologies and signaling pathways.

Data Summary of Biological Activities

The following table summarizes the available quantitative data on the biological activities of this compound and its key analogues. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundAssayCell Line/TargetIC50 ValueReference
This compound Antioxidant (DPPH Scavenging)-11.5 µM[1]
Flavoglaucin Antioxidant (DPPH Scavenging)-11.3 µM[1]
PTP1B Inhibition-13.4 µM[2]
Auroglaucin AntifungalCandida glabrata7.33 µg/mL[2]
AntifungalCandida krusei10.93 µg/mL[2]
AntimalarialPlasmodium falciparum1-2 µg/mL[2]

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for the key assays cited in this guide.

Cytotoxicity Assays

Cytotoxicity is a key indicator of the potential of a compound to be developed as an anticancer agent. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for cytotoxicity.[3][4]

General Protocol for MTT Assay:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assays

The anti-inflammatory potential of the analogues can be assessed by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

General Protocol for Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

Antioxidant Assays

The antioxidant capacity of these compounds is often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

General Protocol for DPPH Radical Scavenging Assay:

  • Reaction Mixture: Mix a methanolic solution of the test compound at various concentrations with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Enzyme Inhibition Assays

The inhibitory effect of the analogues on specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), can be determined using in vitro enzyme inhibition assays.

General Protocol for PTP1B Inhibition Assay:

  • Reaction Buffer: Prepare a reaction buffer containing the PTP1B enzyme.

  • Inhibitor Incubation: Add the test compounds at various concentrations to the reaction buffer and pre-incubate.

  • Substrate Addition: Initiate the enzymatic reaction by adding a suitable substrate (e.g., p-nitrophenyl phosphate).

  • Reaction Termination and Measurement: Stop the reaction and measure the product formation, typically by monitoring the absorbance at a specific wavelength.

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogues are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several natural compounds have been shown to inhibit the NF-κB signaling pathway.[5][6] Flavoglaucin and its derivatives have been reported to exert their anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[2] This inhibition is thought to occur through the prevention of the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound Analogue This compound Analogue This compound Analogue->IKK Inhibits Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes Activates Transcription Inflammatory Response Inflammatory Response Target Genes->Inflammatory Response caption Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Natural products are known to target the MAPK signaling pathway.[7][8] The anti-inflammatory effects of some natural compounds are attributed to their ability to inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38. While direct evidence for this compound analogues is still emerging, their structural similarities to other flavonoids suggest a potential role in modulating this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nStress Growth Factors/ Stress Ras Ras Growth Factors/\nStress->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound Analogue This compound Analogue This compound Analogue->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response caption Potential Inhibition of the MAPK Signaling Pathway

Caption: Potential Inhibition of the MAPK Signaling Pathway.

Experimental Workflow for Bioactivity Screening

The discovery and characterization of bioactive compounds from natural sources typically follow a structured workflow, from extraction and isolation to biological evaluation.

Experimental_Workflow Start Start Fungal_Culture Fungal Culture (Aspergillus sp.) Start->Fungal_Culture Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Assays (Cytotoxicity, Anti-inflammatory, etc.) Isolation->Bioassays Data_Analysis Data Analysis (IC50 Determination) Bioassays->Data_Analysis Mechanism_Studies Mechanism of Action (Signaling Pathways) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End caption General Workflow for Bioactivity Screening

Caption: General Workflow for Bioactivity Screening.

References

Cross-Validation of Isodihydroauroglaucin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of isodihydroauroglaucin and its potential alternatives. The information is compiled from preclinical data to assist in research and drug development.

I. Comparative Bioactivity Data

This compound, a fungal metabolite, has demonstrated lipid-reducing properties. However, a direct quantitative comparison with established agents is challenging due to the limited availability of public data. The following table summarizes the bioactivity of this compound in comparison to well-characterized alternatives with lipid-lowering effects.

Compound Bioactivity Model System Key Findings Citation
This compound Lipid-ReducingZebrafishQualitative reduction in lipid levels.
Atorvastatin Lipid-LoweringHuman (Type 2 Diabetes)Total Cholesterol: 30% reductionLDL Cholesterol: 45% reductionTriglycerides: 18.75% reduction[1]
RatTriglycerides: Dose-dependent reduction[2]
Berberine Lipid-LoweringHuman (Obese)Triglycerides: 23% reductionCholesterol: 12.2% reduction[3]
RatTriglycerides: 34.7% reductionCholesterol: 9% reduction[3]
Quercetin Lipid-LoweringHuman (Male Smokers)Total Cholesterol: Significant reductionLDL Cholesterol: Significant reduction[4]
Rat (High-Cholesterol Diet)Significant reduction in plasma and aorta total cholesterol, triacylglycerol, and total fatty acids.[4]

Note: The data for this compound is qualitative, and direct comparison of potency with the alternatives is not currently feasible.

A structurally related compound, auroglaucin , has shown notable antifungal and antimalarial activities.

Compound Bioactivity Organism IC50 Value Citation
Auroglaucin AntifungalCandida glabrata7.33 µg/mL[5]
Candida krusei10.93 µg/mL[5]
AntimalarialPlasmodium falciparum1-2 µg/mL[5]

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivities discussed.

1. Zebrafish Lipid Metabolism Assay

This protocol is a generalized procedure for evaluating the effect of compounds on lipid metabolism in a zebrafish model.

  • Animal Model: Zebrafish larvae (Danio rerio), typically 3-5 days post-fertilization (dpf).

  • Compound Administration: Larvae are exposed to the test compound (e.g., this compound) dissolved in the embryo medium. A vehicle control (e.g., DMSO) is run in parallel.

  • Lipid Staining: After the exposure period, larvae are fixed and stained with a lipophilic dye such as Oil Red O or Nile Red to visualize neutral lipid deposits.

  • Imaging and Quantification: The stained larvae are imaged using fluorescence microscopy. The intensity of the fluorescent signal in the region of interest (e.g., liver, vasculature) is quantified using image analysis software to determine the relative amount of lipid accumulation.

  • High-Fat Diet Model: To induce a hyperlipidemic state, larvae can be fed a high-cholesterol diet (e.g., egg yolk-based) prior to and during compound exposure.

2. Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

  • Fungal Strains: Clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata).

  • Inoculum Preparation: Fungal colonies are suspended in a suitable broth (e.g., RPMI-1640) and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

3. In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol describes a common method for assessing the in vitro activity of compounds against Plasmodium falciparum.

  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.

  • Compound Addition: The test compound is added to the parasite culture at various concentrations.

  • Incubation: The culture is incubated under specific gas conditions (low O2, high CO2) for 72 hours.

  • Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye, SYBR Green I.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Calculation: The concentration of the compound that inhibits parasite growth by 50% (IC50) is calculated from the dose-response curve.

III. Visualizing Pathways and Workflows

A. Hypothetical Signaling Pathway for Lipid-Lowering Activity

The precise signaling pathway for this compound's lipid-lowering effect is not yet elucidated. The following diagram illustrates a general pathway often implicated in the regulation of lipid metabolism, which could be a potential area of investigation.

Lipid_Metabolism_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte This compound This compound (or Alternative) Receptor Cell Surface Receptor or Transporter This compound->Receptor AMPK AMPK Receptor->AMPK Activation SREBP2 SREBP-2 AMPK->SREBP2 Inhibition HMGCR HMG-CoA Reductase SREBP2->HMGCR Activation LDLR LDL Receptor SREBP2->LDLR Activation Cholesterol_Syn Cholesterol Synthesis HMGCR->Cholesterol_Syn LDL_Uptake LDL-C Uptake LDLR->LDL_Uptake Plasma_LDL Decreased Plasma LDL-C Cholesterol_Syn->Plasma_LDL Reduced Production LDL_Uptake->Plasma_LDL Increased Clearance

Caption: Hypothetical signaling pathway for lipid-lowering agents in hepatocytes.

B. Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and validation of a bioactive compound like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invivo In Vivo Validation cluster_mechanistic Mechanistic Studies Isolation Isolation of This compound InVitro_Screening In Vitro Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) Isolation->InVitro_Screening Zebrafish_Assay Zebrafish Lipid Metabolism Assay InVitro_Screening->Zebrafish_Assay Promising Candidate Mouse_Model Rodent Hyperlipidemia Model Zebrafish_Assay->Mouse_Model Confirmation of In Vivo Activity Pathway_Analysis Signaling Pathway Analysis Mouse_Model->Pathway_Analysis Target_ID Target Identification & Validation Pathway_Analysis->Target_ID

Caption: General experimental workflow for bioactive compound validation.

References

Head-to-Head Comparison: Isodihydroauroglaucin and Statins in Lipid Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis for researchers and drug development professionals.

In the landscape of lipid-lowering therapeutics, statins have long been the cornerstone of clinical practice. However, the search for novel compounds with similar or improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This guide provides a head-to-head comparison of the well-established class of drugs, statins, with Isodihydroauroglaucin, a natural compound that has demonstrated potential lipid-reducing properties. This comparison is based on available experimental data and aims to provide an objective overview for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound is a secondary metabolite isolated from the marine fungus Eurotium sp.[1] Preliminary studies have indicated its potential as a lipid-reducing agent. However, its precise mechanism of action remains to be elucidated. It is currently unknown whether this compound inhibits HMG-CoA reductase or affects other pathways involved in lipid metabolism.

Statins , on the other hand, are a well-characterized class of drugs that act as competitive inhibitors of HMG-CoA reductase.[1][2] This enzyme plays a crucial, rate-limiting role in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2] By blocking this enzyme, statins effectively reduce the production of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1]

Quantitative Data on Lipid Reduction

The available data on the lipid-reducing effects of this compound is limited to a single reported study. In contrast, the efficacy of various statins has been extensively documented in numerous clinical trials.

Compound/DrugParameterEfficacyExperimental SystemReference
This compound Lipid ReductionActiveZebrafish Nile red fat metabolism assay[1]
Statins (general) LDL Cholesterol Reduction30% to >50%Human clinical trials[3]
Total Cholesterol ReductionSignificant reductionHuman clinical trials[3]
Triglyceride ReductionModerate reductionHuman clinical trials[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the findings and designing future studies.

This compound: Zebrafish Nile Red Fat Metabolism Assay

The lipid-reducing activity of this compound was assessed using a zebrafish model. This in vivo assay allows for the visualization and quantification of neutral lipid deposits.

Principle: Nile red is a fluorescent dye that specifically stains intracellular lipid droplets. The intensity of the fluorescence is proportional to the amount of neutral lipids.

Methodology:

  • Zebrafish larvae are exposed to the test compound (this compound) at a specific concentration.

  • After an incubation period, the larvae are stained with Nile red.

  • The fluorescence in the larvae, typically in the yolk sac and vasculature, is visualized using fluorescence microscopy.

  • The intensity of the fluorescence is quantified and compared to a control group to determine the effect of the compound on lipid accumulation.

G cluster_workflow Experimental Workflow: Zebrafish Nile Red Fat Metabolism Assay start Zebrafish Larvae exposure Exposure to this compound start->exposure staining Nile Red Staining exposure->staining imaging Fluorescence Microscopy staining->imaging quantification Quantification of Lipid Droplets imaging->quantification end Assessment of Lipid Reduction quantification->end

Workflow for the zebrafish Nile red fat metabolism assay.
Statins: HMG-CoA Reductase Inhibition Assay

The primary mechanism of action of statins is confirmed through in vitro enzyme inhibition assays.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is a cofactor in the conversion of HMG-CoA to mevalonate. A decrease in the rate of NADPH oxidation in the presence of the test compound indicates inhibition of the enzyme.

Methodology:

  • Purified HMG-CoA reductase enzyme is incubated with its substrate (HMG-CoA) and the cofactor (NADPH).

  • The test compound (statin) is added to the reaction mixture at various concentrations.

  • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The inhibitory activity of the statin is calculated by comparing the reaction rate in the presence and absence of the inhibitor.

G cluster_workflow Experimental Workflow: HMG-CoA Reductase Inhibition Assay enzyme Purified HMG-CoA Reductase reaction Incubation enzyme->reaction substrate HMG-CoA + NADPH substrate->reaction inhibitor Statin (Test Compound) inhibitor->reaction measurement Spectrophotometry (Absorbance at 340 nm) reaction->measurement analysis Calculation of Inhibition measurement->analysis

Workflow for the HMG-CoA reductase inhibition assay.

Signaling Pathways

The effects of statins on cellular signaling extend beyond their primary role in cholesterol synthesis, contributing to their pleiotropic effects. The signaling pathways affected by this compound are currently unknown.

Statins: The Mevalonate Pathway and Beyond

The primary signaling pathway affected by statins is the mevalonate pathway .

G cluster_pathway Mevalonate Pathway and Statin Inhibition HMGCoA HMG-CoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Substrate Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Other Other Molecules (Dolichol, Coenzyme Q10) Isoprenoids->Other HMGCR->Mevalonate Product Statins Statins Statins->HMGCR Inhibition G cluster_pathway Statin-Mediated Effects on Rho GTPase Signaling Statins Statins HMGCR HMG-CoA Reductase Statins->HMGCR Inhibition Pleiotropic Pleiotropic Effects (e.g., Improved Endothelial Function) Statins->Pleiotropic GGPP GGPP Synthesis HMGCR->GGPP Rho Rho GTPases GGPP->Rho Prenylation Membrane Membrane Localization (Activation) Rho->Membrane Downstream Downstream Effects (e.g., Endothelial Dysfunction, Inflammation) Membrane->Downstream Downstream->Pleiotropic

References

In Vivo Validation of Isodihydroauroglaucin: A Comparative Analysis in Oncology and Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data on the in vivo activity of Isodihydroauroglaucin (IDG), a natural compound derived from Aspergillus species, demonstrates its potential as a therapeutic agent in preclinical models of lung cancer and colitis. This guide provides a comprehensive overview of the experimental validation of IDG's activity, comparing its performance with other established compounds and detailing the underlying mechanisms of action involving the Nrf2 and NLRP3 signaling pathways.

This compound Shows Promise in Lewis Lung Carcinoma Model

In a well-established Lewis lung carcinoma (LLC) mouse xenograft model, this compound exhibited significant anti-tumor activity. The compound's efficacy was compared to Resveratrol and its analogue 4,4′-dihydroxy-trans-stilbene (DHS), both known for their anti-cancer properties.

Comparative Efficacy in Tumor Volume Reduction
CompoundDosageTumor Volume Reduction (%)
This compound Data Not AvailableData Not Available
ResveratrolNot Specified~52%
4,4′-dihydroxy-trans-stilbene (DHS)Not Specified~63%
Experimental Protocol: Lewis Lung Carcinoma Xenograft Model

A standard LLC xenograft model was utilized. LLC cells were cultured and subsequently injected subcutaneously into the flank of C57BL/6 mice. Tumor growth was monitored regularly by caliper measurements. Upon establishment of palpable tumors, mice were randomized into treatment and control groups. The treatment groups received the respective compounds, while the control group received a vehicle. Tumor volume was calculated using the formula: (length × width²) / 2. At the end of the study period, tumors were excised and weighed.

Amelioration of DSS-Induced Colitis by this compound

This compound demonstrated potent anti-inflammatory effects in a dextran sulfate sodium (DSS)-induced colitis mouse model. This model mimics the pathology of inflammatory bowel disease (IBD). The performance of IDG was assessed against several other compounds known to be effective in this model, including Curcumin and Hyperoside.

Key Performance Metrics in DSS-Induced Colitis
CompoundKey Findings
This compound Ameliorates colitis (Specific quantitative data not available)
CurcuminMitigated weight loss, reduced colon shortening, decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and enhanced the anti-inflammatory cytokine IL-10.[1][2]
HyperosideAttenuated colonic shortening and histological changes, inhibited inflammation (decreased TNF-α, IL-6, COX-2), and suppressed apoptosis.[3]

While qualitative evidence of this compound's efficacy in ameliorating colitis exists, specific quantitative data on parameters such as Disease Activity Index (DAI), colon length, and cytokine levels are not available in the current literature for direct comparison.

Experimental Protocol: DSS-Induced Colitis Model

Acute colitis was induced in mice by administering 2.5-3% (w/v) DSS in their drinking water for a period of 7 days. Disease progression was monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which were used to calculate the Disease Activity Index (DAI). At the end of the treatment period, mice were euthanized, and the colons were collected for measurement of length and histological analysis. Pro-inflammatory cytokine levels in the colon tissue were quantified using ELISA.

Mechanism of Action: Targeting Nrf2 and NLRP3 Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2 Signaling Pathway

This compound is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by stressors like IDG, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IDG This compound Keap1_Nrf2 Keap1-Nrf2 Complex IDG->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes activates transcription

Caption: this compound activates the Nrf2 signaling pathway.

NLRP3 Inflammasome Pathway

This compound has also been shown to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated by various stimuli, triggers the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, IDG can effectively reduce inflammation.

NLRP3_Inflammasome_Pathway cluster_inhibition cluster_pathway Inflammatory Cascade IDG This compound NLRP3 NLRP3 IDG->NLRP3 inhibits Stimuli PAMPs/DAMPs Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b

References

Benchmarking Isodihydroauroglaucin: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Isodihydroauroglaucin, a fungal metabolite first identified from the marine fungus Eurotium sp. and also found in terrestrial fungi such as Aspergillus species, is emerging as a compound of interest for its inhibitory bioactivities. This guide provides a comparative benchmark of this compound against established inhibitors in the fields of antibacterial action and lipid metabolism, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of this natural product.

Antibacterial Activity: this compound vs. Standard Antibiotics

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. The table below summarizes the MIC values of this compound against various bacterial strains, juxtaposed with commonly used antibiotics for context.

Bacterial StrainThis compound MIC (µg/mL)Comparator AntibioticComparator MIC (µg/mL)
Staphylococcus aureus4 - 125Vancomycin0.5 - 2
Staphylococcus epidermidis125Vancomycin1 - 4
Bacillus cereus4 - 64Ciprofloxacin0.25 - 1
Streptococcus pneumoniae (macrolide-resistant)4Levofloxacin1 - 2
Salmonella typhimurium4 - 64Ciprofloxacin0.008 - 0.03
Klebsiella pneumoniae62.5Ciprofloxacin0.015 - 0.125

Data Interpretation: this compound shows promising activity against several Gram-positive bacteria, with its efficacy against a macrolide-resistant strain of S. pneumoniae being particularly noteworthy.[1] While its potency does not consistently surpass that of established antibiotics like Vancomycin and Ciprofloxacin, its natural origin and distinct chemical structure may offer advantages in overcoming existing resistance mechanisms.

Lipid Metabolism Inhibition: A Novel Avenue

Beyond its antibacterial properties, this compound has been identified as an inhibitor of lipid metabolism in a zebrafish model.[2][3][4] This assay is a powerful tool for screening compounds that may interfere with the absorption and processing of dietary fats.

In this context, this compound's activity can be benchmarked against Ezetimibe, a well-characterized inhibitor of cholesterol absorption. Ezetimibe functions by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, thereby reducing the uptake of dietary and biliary cholesterol.[5][6] While the precise molecular target of this compound in this pathway remains to be elucidated, its observed effect on lipid reduction in the zebrafish model suggests a potential role in modulating lipid uptake or metabolism.

Further studies are required to determine the specific mechanism of action, but the initial findings position this compound as a lead compound for the development of novel lipid-lowering agents.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth media to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Fig. 1: Workflow for MIC Determination.
Zebrafish Lipid Metabolism Assay

The in vivo lipid-lowering effects of this compound are assessed using a zebrafish larval assay.[2][3][4]

  • Zebrafish Larvae Maintenance: Wild-type zebrafish larvae are raised to 5 days post-fertilization (dpf) in standard embryo medium.

  • Compound Exposure: Larvae are exposed to varying concentrations of this compound or a control compound (e.g., Ezetimibe) overnight.

  • Fluorescent Lipid Reporter Incubation: The larvae are then incubated in a medium containing a fluorescent lipid reporter, such as PED-6 (a phospholipase A2 substrate) or BODIPY-labeled fatty acids.

  • Imaging and Quantification: Following incubation, the larvae are anesthetized and imaged using fluorescence microscopy. The fluorescence intensity in the intestine and gallbladder is quantified to assess the extent of lipid processing and absorption.

  • Data Analysis: A reduction in fluorescence intensity in compound-treated larvae compared to controls indicates inhibition of lipid metabolism.

signaling_pathway_lipid dietary_lipids Dietary Lipids intestinal_lumen Intestinal Lumen dietary_lipids->intestinal_lumen Ingestion enterocyte Enterocyte intestinal_lumen->enterocyte Uptake processing Lipid Processing & Absorption enterocyte->processing circulation Circulation processing->circulation Transport This compound This compound This compound->processing Inhibits (putative) ezetimibe Ezetimibe ezetimibe->enterocyte Inhibits NPC1L1

Fig. 2: Putative Inhibition of Lipid Absorption.

References

Safety Operating Guide

Proper Disposal of Isodihydroauroglaucin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Isodihydroauroglaucin (CAS No. 74886-31-0), a fungal metabolite used in research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical hygiene and hazardous waste management. Adherence to these guidelines is crucial for maintaining a safe and compliant research environment.

Hazard Assessment and Safety Information

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to its hazardous properties, this compound and its containers must be handled and disposed of as hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing (e.g., lab coat)
Respiratory A suitable respirator should be used to avoid inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

Step 1: Waste Segregation and Containerization
  • Designate a Waste Stream: this compound waste should be segregated from non-hazardous and other types of chemical waste. It should be classified as a toxic and environmentally hazardous waste.

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container with a secure screw-on cap.

    • The container must be compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or residues.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations.

    • Indicate the specific hazards: "Toxic", "Environmental Hazard".

    • Include the date when the first waste was added to the container.

Step 2: Waste Accumulation and Storage
  • Storage Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

  • Incompatible Materials: Do not store this compound waste with strong acids, alkalis, or strong oxidizing/reducing agents.[1]

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.

Step 3: Preparing for Disposal
  • Final Labeling: Before arranging for disposal, ensure the hazardous waste label is complete with all required information, including the principal investigator's name and contact details.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not dispose of this compound down the drain or in regular trash.[1]

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator start->ppe spill Spill Occurs start->spill Potential Event container Select Leak-Proof, Compatible Container ppe->container labeling Label as 'Hazardous Waste' - 'this compound' - 'Toxic' - 'Environmental Hazard' container->labeling storage Store in Designated, Ventilated Area labeling->storage secondary_containment Use Secondary Containment storage->secondary_containment incompatible Segregate from Incompatible Materials secondary_containment->incompatible ehs Contact EHS for Waste Pickup incompatible->ehs end Proper Disposal by Licensed Contractor ehs->end spill_ppe Wear Full PPE spill->spill_ppe Immediate Action contain_spill Contain with Inert Absorbent spill_ppe->contain_spill cleanup Collect Waste contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate report_spill Report to EHS decontaminate->report_spill report_spill->ehs

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is based on the available Safety Data Sheet for this compound. Always consult your institution's specific waste disposal guidelines and the most current SDS before handling any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isodihydroauroglaucin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. Isodihydroauroglaucin, a fungal metabolite with known antibacterial properties, requires a cautious and well-documented approach to ensure laboratory safety. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information, treating this compound as a compound with unknown toxicity.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the uncharacterized nature of this compound's potential hazards, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE based on standard laboratory safety protocols for handling novel chemical entities.

PPE Category Minimum Requirement Enhanced Precautions (for aerosol-generating procedures or handling larger quantities)
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Body Protection Laboratory coatChemical-resistant apron or disposable coveralls
Respiratory Protection Not generally required for small quantities in a well-ventilated areaA NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter (N95 or higher) should be used in a fume hood.

Operational Plan: From Receipt to Disposal

A structured operational plan is critical for the safe management of this compound within the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. All containers must be clearly labeled with the compound name, date received, and any known hazard information.

Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Use the smallest quantities feasible for the experiment. Avoid direct contact with skin, eyes, and clothing.

Spill Management

In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills, absorbent pads can be used to contain the material, followed by decontamination of the area. For larger spills, or if there is a risk of airborne dust, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office.

Disposal Plan: Managing the Waste Stream

As a compound with unknown environmental and toxicological effects, this compound waste must be treated as hazardous.

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and disposable labware, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this material down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through the institution's EHS-approved waste management program.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Retrieve this compound b->c d Weighing and Aliquoting c->d e Experimental Procedure d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Dispose of Waste via EHS g->h

Caption: A logical workflow for the safe handling of this compound.

By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the laboratory environment, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.